3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-10-11-2-1-5(8(12)13)3-7(6)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRVEDSVNLUWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671937 | |
| Record name | 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876379-79-2 | |
| Record name | 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 876379-79-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and its potential applications in the development of novel therapeutics, supported by established scientific principles and literature.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in drug discovery, recognized for its versatile biological activities.[1] This bicyclic aromatic system, an isostere of indole and other important pharmacophores, has been identified in numerous compounds with therapeutic potential, including kinase inhibitors, anti-inflammatory agents, and anti-tubercular agents.[1] The unique electronic properties and three-dimensional structure of this scaffold allow it to effectively interact with a variety of biological targets.
This compound (CAS 876379-79-2) is a strategically functionalized derivative of this core. The presence of three key functional groups—the pyrazolo[1,5-a]pyridine nucleus, a bromine atom at the 3-position, and a carboxylic acid at the 5-position—makes it a highly valuable and versatile intermediate for the synthesis of compound libraries for drug screening and for the development of specific targeted therapies.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below.[2]
| Property | Value |
| CAS Number | 876379-79-2 |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| InChI Key | HFRVEDSVNLUWFD-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=C(C=N2)Br)C=C1C(=O)O |
Safety Information:
This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the construction of the core heterocyclic system followed by functional group manipulation.
Proposed Synthesis of the Precursor: Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate
Workflow: Proposed Synthesis of Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate
Caption: Proposed two-step synthesis of the ester precursor.
Step-by-Step Protocol (Proposed):
-
N-Amination of 6-Bromopyridine-2-carbaldehyde:
-
Dissolve 6-bromopyridine-2-carbaldehyde in a suitable solvent such as dichloromethane.
-
Add hydroxylamine-O-sulfonic acid portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
The resulting N-aminopyridinium salt can often be isolated by filtration.
-
-
[3+2] Cycloaddition:
-
Suspend the N-aminopyridinium salt in a solvent like acetonitrile.
-
Add a base, such as potassium carbonate, followed by the dropwise addition of methyl propiolate.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate.
-
Hydrolysis to this compound
The final step is a standard ester hydrolysis.[4]
Workflow: Hydrolysis of the Ester Precursor
Caption: Hydrolysis of the methyl ester to the final carboxylic acid.
Step-by-Step Protocol:
-
A solution of methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate (1.0 equiv.) in methanol is treated with an aqueous solution of sodium hydroxide (2.6 equiv.) at room temperature.[4]
-
The reaction mixture is stirred at room temperature for one hour.
-
The methanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and then acidified with 4M hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound as a solid. Further purification is typically not required.[4]
Chemical Reactivity and Applications in Synthesis
The utility of this compound as a building block stems from the distinct reactivity of its two functional handles: the carboxylic acid and the bromo substituent.
Reactions at the Carboxylic Acid Group
The carboxylic acid at the C5 position is a versatile functional group for introducing a wide range of substituents, most commonly through amide bond formation . This is a cornerstone reaction in medicinal chemistry for linking molecular fragments and modulating physicochemical properties.
Representative Protocol: Amide Coupling
-
Suspend this compound (1.0 equiv.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1.1 equiv.), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude amide is purified by column chromatography or recrystallization.
Workflow: Amide Bond Formation
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromopyrazolo(1,5-a)pyridine-5-carboxylic acid | C8H5BrN2O2 | CID 45789676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 4. 3-bromoH-pyrazolo[1,5-a]pyridine-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid: A Key Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 3-bromopyrazolo[1,5-a]pyridine-5-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and characterization, supported by field-proven insights and authoritative references.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purines and its ability to engage with a wide array of biological targets.[1] This core structure is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a broad spectrum of pharmacological activities. Notably, this scaffold is present in drugs targeting kinases, which are crucial regulators of cell signaling and are often implicated in diseases such as cancer. The introduction of a bromine atom and a carboxylic acid group at specific positions of this scaffold, as in this compound, provides versatile handles for further chemical modifications, making it an invaluable intermediate in the synthesis of complex bioactive molecules.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a fused bicyclic system consisting of a pyrazole ring and a pyridine ring. The bromine atom is substituted at the 3-position of the pyrazolo moiety, while the carboxylic acid group is attached to the 5-position of the pyridine ring.
Below is a 2D representation of the molecular structure:
Caption: 2D structure of this compound.
The key physicochemical properties of this compound are summarized in the table below, based on data from PubChem.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [2] |
| Molecular Weight | 241.04 g/mol | [2] |
| CAS Number | 876379-79-2 | [2] |
| Appearance | White Powder | [3] |
| Purity | ≥98% | [3][4] |
| Canonical SMILES | C1=CN2C(=C(C=N2)Br)C=C1C(=O)O | [2] |
| InChI Key | HFRVEDSVNLUWFD-UHFFFAOYSA-N | [2] |
Synthesis and Purification
Synthesis Workflow
The overall synthetic transformation can be depicted as follows:
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Hydrolysis of the Methyl Ester
This protocol is based on a method described by ChemicalBook.[1]
Materials:
-
Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH) aqueous solution
-
4 N Hydrochloric acid (HCl) aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate (1.0 equivalent) in methanol.
-
Hydrolysis: To the stirred solution at room temperature, add 1 M aqueous NaOH (approximately 2.6 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for one hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Acidification: Dilute the residue with water and acidify to a pH of approximately 2-3 with 4 N aqueous HCl. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the drying agent.
-
Final Product: Remove the solvent under reduced pressure to yield this compound. The product can be taken on to the next step without further purification.[1]
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: Sodium hydroxide in methanol is a classic combination for the saponification (hydrolysis) of esters. Methanol ensures the solubility of the organic ester, while the aqueous NaOH provides the hydroxide ions necessary to attack the electrophilic carbonyl carbon of the ester.
-
Acidification: The acidification step is crucial to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the desired carboxylic acid, which is generally less soluble in acidic aqueous media.
-
Extraction with Ethyl Acetate: Ethyl acetate is a common solvent for extracting moderately polar organic compounds from aqueous solutions. It is immiscible with water and has a good solvating power for the carboxylic acid product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazolo[1,5-a]pyridine core. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atom of the carboxylic acid group (C=O) will resonate at a characteristic downfield position (typically >160 ppm). The carbon atoms attached to the bromine and nitrogen atoms will also exhibit characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 in an approximate 1:1 ratio) would be observed. Predicted mass spectrometry data from PubChemLite suggests the following adducts: [M+H]⁺ at m/z 240.96073 and [M-H]⁻ at m/z 238.94617.[5]
Applications in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom can be utilized for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents, while the carboxylic acid group can be readily converted into amides, esters, or other functional groups.
The broader pyrazolo[1,5-a]pyridine scaffold has been identified as a key component in a number of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Patents have been filed for substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of RET kinase, a receptor tyrosine kinase implicated in various cancers.[6]
Furthermore, derivatives of pyrazolo[1,5-a]pyridine-3-carboxamides have been designed and synthesized as novel antitubercular agents, showing potent activity against Mycobacterium tuberculosis.[4] This highlights the potential of this scaffold in addressing infectious diseases.
The strategic placement of the bromo and carboxylic acid functionalities on the pyrazolo[1,5-a]pyridine core in the title compound makes it an ideal starting material for the construction of libraries of potential drug candidates for screening against various biological targets.
Safety and Handling
Based on the available hazard information, this compound should be handled with appropriate safety precautions. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique molecular architecture, featuring a privileged heterocyclic core and strategically placed functional groups, provides a robust platform for the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. This guide has provided a detailed overview of its structure, properties, synthesis, and significance, offering a solid foundation for researchers and scientists working with this important chemical entity.
References
- 1. 3-bromoH-pyrazolo[1,5-a]pyridine-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview of the synthetic strategies for preparing 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyridine core is a key pharmacophore found in a range of biologically active compounds, and the targeted bromination and carboxylation of this structure provide crucial handles for further molecular elaboration in drug discovery programs.[1][2] This document outlines the predominant multi-step synthetic pathway, which commences with the construction of the core heterocyclic system via a [3+2] cycloaddition, followed by sequential functionalization. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and discuss key considerations for reaction optimization and characterization.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heteroaromatic structure, considered an aza-isostere of indole.[2] This structural motif is prevalent in compounds exhibiting a wide array of pharmacological activities, including kinase inhibition, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The specific target molecule, this compound, is a particularly valuable building block for several reasons:
-
The 3-Bromo Position: The bromine atom at the C3 position serves as a versatile synthetic handle. It is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. This regioselectivity is crucial for exploring the structure-activity relationship (SAR) in drug development.[4][5]
-
The 5-Carboxylic Acid Group: The carboxylic acid functionality at the C5 position provides a key site for amide bond formation. This allows for the straightforward coupling of the core scaffold to various amine-containing fragments, a common strategy for enhancing potency, modulating physicochemical properties, and improving pharmacokinetic profiles of lead compounds.[6]
Given its utility, a robust and scalable synthesis of this intermediate is of paramount importance to the drug discovery community.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound can be logically deconstructed into a multi-step sequence. A common and effective retrosynthetic approach is outlined below.
Caption: Retrosynthetic pathway for the target molecule.
This strategy involves three key transformations:
-
Core Formation: Construction of the pyrazolo[1,5-a]pyridine ring system.
-
Regioselective Bromination: Introduction of a bromine atom at the C3 position.
-
Ester Hydrolysis: Conversion of a methyl ester to the final carboxylic acid.
The most widely adopted method for forming the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition of an N-aminopyridinium ylide with an alkyne or a suitable alkene dipolarophile.[7][8][9][10]
Key Synthetic Strategy: A Step-by-Step Approach
The following sections detail a validated synthetic route, explaining the rationale behind each step.
Step 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core
The foundational step is the intermolecular [3+2] cycloaddition reaction.[9][11] This involves the in situ generation of an N-aminopyridinium ylide from an N-aminopyridinium salt, which then reacts with an electron-deficient alkyne, such as methyl propiolate.
Caption: Workflow for the synthesis of the core scaffold.
Mechanism Insight: The reaction begins with the N-amination of a substituted pyridine using an aminating agent like O-mesitylenesulfonylhydroxylamine (MSH).[6] The resulting N-aminopyridinium salt is then treated with a mild base (e.g., potassium carbonate) to generate a transient 1,3-dipole, the pyridinium ylide. This ylide rapidly undergoes a cycloaddition reaction with methyl propiolate. The subsequent elimination of water and aromatization leads to the stable pyrazolo[1,5-a]pyridine system. This method offers high regioselectivity and generally provides good yields.[12]
Step 2: Regioselective C3-Bromination
With the core scaffold in hand, the next step is the introduction of the bromine atom. The C3 position of the pyrazolo[1,5-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution.
Rationale for Reagent Choice: While elemental bromine (Br₂) can be used, it often leads to over-bromination or side reactions. A milder and more selective brominating agent is preferred. N-Bromosuccinimide (NBS) is an excellent choice for this transformation, typically affording high regioselectivity for the C3 position under controlled conditions. The reaction is often performed in a polar aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM).
Step 3: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the methyl ester at the C5 position to the desired carboxylic acid. This is a standard saponification reaction.
Causality in Experimental Conditions: The reaction is typically carried out using a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a mixture of water and a co-solvent like methanol (MeOH) or tetrahydrofuran (THF) to ensure solubility of the ester.[13] The reaction is monitored until completion, after which the mixture is acidified to protonate the carboxylate salt, causing the final product to precipitate, which can then be isolated by filtration.[13]
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl pyrazolo[1,5-a]pyridine-5-carboxylate
-
Materials: Methyl 6-methylpyridine-2-carboxylate, O-mesitylenesulfonylhydroxylamine (MSH), Potassium Carbonate (K₂CO₃), Methyl Propiolate, Dichloromethane (DCM).
-
Procedure:
-
To a solution of methyl 6-methylpyridine-2-carboxylate (1.0 equiv.) in DCM at 0 °C, add MSH (1.1 equiv.) portion-wise.
-
Allow the mixture to stir at room temperature for 2-4 hours until the formation of the N-aminopyridinium salt is complete (monitored by TLC/LC-MS).
-
Add K₂CO₃ (3.0 equiv.) and methyl propiolate (1.5 equiv.) to the reaction mixture.
-
Stir vigorously at room temperature for 12-18 hours.
-
Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester.
Protocol 2: Synthesis of Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate
-
Materials: Methyl pyrazolo[1,5-a]pyridine-5-carboxylate, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve the starting ester (1.0 equiv.) in MeCN.
-
Add NBS (1.05 equiv.) portion-wise at room temperature.
-
Stir the reaction for 2-6 hours, protecting from light. Monitor progress by TLC/LC-MS.
-
Once the starting material is consumed, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: The crude material can often be used directly in the next step or purified further by recrystallization or column chromatography if necessary.
Protocol 3: Synthesis of this compound
-
Materials: Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate, Sodium Hydroxide (NaOH), Methanol (MeOH), Water.
-
Procedure:
-
Suspend the bromo-ester (1.0 equiv.) in a mixture of MeOH and water (e.g., 2:1 v/v).
-
Add a 1M aqueous solution of NaOH (2.0-3.0 equiv.) and stir the mixture at room temperature for 1-3 hours.[13]
-
Monitor the hydrolysis by TLC/LC-MS.
-
Once complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~2-3 by the slow addition of 1N HCl.[13]
-
A precipitate will form. Stir the suspension for 30 minutes in the ice bath.
-
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to afford the title compound.
Data Summary and Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Mol. Weight | Expected ¹H NMR Signals (DMSO-d₆, δ ppm) | Expected MS (ESI+) |
| Methyl pyrazolo[1,5-a]pyridine-5-carboxylate | C₉H₈N₂O₂ | 176.17 | ~8.8 (d), ~8.1 (d), ~7.8 (s), ~7.2 (dd), ~3.9 (s, 3H) | m/z 177.1 [M+H]⁺ |
| Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate | C₉H₇BrN₂O₂ | 255.07 | ~8.9 (d), ~8.2 (s), ~7.9 (d), ~7.4 (dd), ~3.9 (s, 3H) | m/z 255.0/257.0 |
| This compound | C₈H₅BrN₂O₂ | 241.04 | ~13.0 (br s, 1H), ~8.8 (d), ~8.2 (s), ~7.8 (d), ~7.3 (dd) | m/z 240.9/242.9 |
Note: Exact chemical shifts (δ) and coupling constants (J) are dependent on solvent and concentration. The listed values are approximate.
Conclusion
The synthesis of this compound is a well-established process that relies on the foundational [3+2] cycloaddition to build the core heterocyclic system. Subsequent regioselective bromination and ester hydrolysis provide the target molecule in good overall yield. This technical guide outlines a reliable and reproducible pathway, offering insights into the chemical rationale and practical execution of the synthesis. The resulting compound is a high-value intermediate, poised for elaboration into diverse libraries of potential therapeutic agents, underscoring the importance of this synthetic methodology in modern drug discovery.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 3-bromoH-pyrazolo[1,5-a]pyridine-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[1,5-a]pyridines
For the discerning researcher, scientist, and drug development professional, understanding the genesis of a key heterocyclic scaffold provides invaluable context for its modern applications. The pyrazolo[1,5-a]pyridine core, a fused bicyclic aromatic system, has risen to prominence as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse range of biological targets. This guide delves into the discovery and historical development of this important compound class, offering a technical and insightful narrative for those working at the forefront of chemical and pharmaceutical sciences.
The Dawn of a New Heterocycle: Serendipity and Foundational Syntheses
The story of pyrazolo[1,5-a]pyridines begins not with a targeted design, but through the insightful observations of chemists exploring the reactivity of pyridine derivatives. While earlier, less defined reports may exist, a significant milestone in the elucidation of this heterocyclic system was the work of Potts and his collaborators in the mid-1950s. Their research, published in the Journal of the Chemical Society in 1955, described a novel and efficient synthesis of the pyrazolo[1,5-a]pyridine ring system.
This seminal work detailed the reaction of N-aminopyridinium salts with alkynes, a transformation that would later be classified as a classic example of a 1,3-dipolar cycloaddition . In this reaction, the N-aminopyridinium salt, upon treatment with a base, forms a pyridinium-N-imine, a 1,3-dipole. This transient intermediate then readily undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as an alkyne, to construct the five-membered pyrazole ring fused to the pyridine core. This discovery was a pivotal moment, providing the first rational and high-yielding route to this previously elusive heterocyclic system.
The initial discoveries were not without their complexities. The regioselectivity of the cycloaddition, for instance, was a key aspect that required careful investigation. The orientation of the 1,3-dipole relative to the alkyne determines the substitution pattern on the resulting pyrazolo[1,5-a]pyridine ring. Early researchers meticulously characterized the products of these reactions to establish the underlying principles governing this selectivity.
The Cornerstone of Synthesis: The [3+2] Cycloaddition Reaction
The 1,3-dipolar cycloaddition of pyridinium-N-imines with unsaturated systems has remained the most fundamental and versatile method for the synthesis of pyrazolo[1,5-a]pyridines for decades. Its robustness and tolerance of a wide range of functional groups have allowed for the creation of vast libraries of these compounds for biological screening.
Causality in Experimental Design: Understanding the Mechanism
The success of the [3+2] cycloaddition hinges on the efficient in situ generation of the pyridinium-N-imine. The choice of base is critical; it must be strong enough to deprotonate the N-aminopyridinium salt but not so strong as to induce undesired side reactions. Bases such as potassium carbonate or triethylamine are commonly employed. The solvent also plays a crucial role, with polar aprotic solvents like acetonitrile or dimethylformamide often providing the optimal environment for the reaction.
The nature of the alkyne dipolarophile significantly influences the reaction rate and outcome. Electron-deficient alkynes, such as those bearing ester or ketone functionalities, are particularly reactive and often lead to high yields of the desired cycloadducts. This is a direct consequence of the electronic complementarity between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, a concept explained by frontier molecular orbital theory.
A Self-Validating Protocol: Step-by-Step Synthesis of a Pyrazolo[1,5-a]pyridine
The following protocol provides a detailed, step-by-step methodology for a typical [3+2] cycloaddition synthesis of a pyrazolo[1,5-a]pyridine derivative. The inherent logic of the sequence ensures a high probability of success and provides clear checkpoints for validation.
Experimental Protocol: Synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate
-
Preparation of the N-Aminopyridinium Salt:
-
To a solution of pyridine (1.0 eq) in a suitable solvent such as dichloromethane, add O-(mesitylsulfonyl)hydroxylamine (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The resulting precipitate, the N-aminopyridinium mesitylenesulfonate salt, is collected by filtration, washed with cold dichloromethane, and dried under vacuum. The purity can be confirmed by ¹H NMR spectroscopy.
-
-
In Situ Generation of the Pyridinium-N-imine and Cycloaddition:
-
In a round-bottom flask, suspend the N-aminopyridinium salt (1.0 eq) in anhydrous acetonitrile.
-
Add finely ground potassium carbonate (2.0 eq) to the suspension.
-
To this mixture, add ethyl propiolate (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate as a solid. Characterization is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition.
Evolution and Expansion of Synthetic Strategies
While the [3+2] cycloaddition remains a cornerstone, the field of organic synthesis has not stood still. Over the decades, numerous other methods for the construction of the pyrazolo[1,5-a]pyridine scaffold have been developed, each with its own advantages and limitations.
Table 1: Key Synthetic Routes to Pyrazolo[1,5-a]pyridines
| Synthetic Method | Key Reactants | Advantages | Disadvantages |
| [3+2] Cycloaddition | N-Aminopyridinium Salts, Alkynes/Alkenes | High versatility, good functional group tolerance | Can require harsh conditions for less reactive dipolarophiles |
| Tschitschibabin Reaction Variants | Substituted Pyridines, Hydrazine Derivatives | Access to specific substitution patterns | Often requires high temperatures and strong bases |
| Intramolecular Cyclization | Appropriately functionalized pyridine derivatives | High regioselectivity | Substrate synthesis can be complex |
| Transition-Metal Catalyzed Reactions | Halopyridines, Pyrazole Derivatives | Milder reaction conditions, broad scope | Catalyst cost and removal can be an issue |
The development of transition-metal catalyzed cross-coupling reactions, for instance, has provided new avenues for the synthesis of pyrazolo[1,5-a]pyridines. Palladium-catalyzed reactions, in particular, have been employed to couple substituted pyrazoles with halopyridines, offering a convergent and modular approach to the scaffold.
From Chemical Curiosity to Therapeutic Hope: The Rise of a Privileged Scaffold
The initial discovery of pyrazolo[1,5-a]pyridines was driven by a fundamental interest in novel heterocyclic systems. However, it was the exploration of their biological activities that truly propelled this compound class into the spotlight. In the latter half of the 20th century and into the 21st, researchers began to uncover the remarkable potential of pyrazolo[1,5-a]pyridine derivatives as therapeutic agents.
Their rigid, planar structure and the strategic placement of nitrogen atoms make them ideal scaffolds for interacting with the active sites of enzymes and receptors. This has led to the discovery of pyrazolo[1,5-a]pyridines with a wide array of biological activities, including:
-
Kinase Inhibitors: Many pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.
-
CNS-Active Agents: The scaffold has been incorporated into molecules targeting receptors in the central nervous system, leading to the development of anxiolytic, anticonvulsant, and hypnotic agents.
-
Anti-inflammatory Agents: Certain derivatives have shown significant anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade.
The journey of pyrazolo[1,5-a]pyridines, from a serendipitous discovery in the mid-20th century to a cornerstone of modern drug discovery, is a testament to the power of fundamental chemical research. The foundational synthetic methods, particularly the elegant [3+2] cycloaddition, provided the tools for chemists to explore the chemical space around this unique scaffold, ultimately leading to the development of compounds with profound biological implications. For the modern researcher, a deep understanding of this history provides not only a rich scientific context but also a source of inspiration for the design and synthesis of the next generation of innovative molecules.
The Ascendant Trajectory of Pyrazolo[1,5-a]pyridines: A Technical Guide to Their Biological Activities
Abstract
The pyrazolo[1,5-a]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory potential of pyrazolo[1,5-a]pyridine derivatives. We will dissect the molecular mechanisms underpinning these activities, furnish detailed experimental protocols for their evaluation, and present a comprehensive analysis of structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile chemical scaffold.
Introduction: The Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine nucleus is a bicyclic aromatic system formed by the fusion of a pyrazole and a pyridine ring. This arrangement confers a unique electronic and structural profile, making it an attractive framework for the design of bioactive molecules. Its rigid, planar structure provides a foundation for the strategic placement of various substituents, allowing for the fine-tuning of pharmacological properties. The synthetic accessibility of this scaffold has further fueled its exploration in drug discovery, leading to the identification of numerous derivatives with potent and selective biological effects.
Anticancer Activity: Targeting Kinase-Driven Oncogenesis
A significant body of research has highlighted the potent anticancer properties of pyrazolo[1,5-a]pyridine derivatives, primarily through their action as kinase inhibitors.[1][2] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2]
Mechanism of Action: Kinase Inhibition
Pyrazolo[1,5-a]pyridine derivatives have been shown to inhibit a range of kinases, including Tropomyosin receptor kinases (Trks), Cyclin-dependent kinases (CDKs), and others, which are crucial for tumor growth and survival.[1][3] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[2] This disruption of oncogenic signaling can lead to cell cycle arrest, apoptosis, and the inhibition of tumor proliferation.[4]
Signaling Pathway of Trk Inhibition by Pyrazolo[1,5-a]pyridine Derivatives
Caption: Inhibition of Trk signaling by a pyrazolo[1,5-a]pyridine derivative.
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights into the structural requirements for potent kinase inhibition. For instance, in the context of Trk inhibition, the pyrazolo[1,5-a]pyrimidine core is essential for hinge-binding interactions within the kinase domain.[1] Substitutions at various positions on the scaffold can significantly impact potency and selectivity. For example, the introduction of a carboxamide group can enhance activity, while modifications to appended aryl rings can modulate interactions with specific amino acid residues in the binding pocket.[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[5]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]
Step-by-Step Methodology: [2][7][8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyridine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Quantitative Data: Anticancer Activity of Selected Derivatives
| Compound ID | Target Kinase | Cell Line | IC50 (µM) | Reference |
| Compound 6n | CDK2/TRKA | Multiple | Mean GI% = 43.9 | [3] |
| Compound 6t | CDK2 | - | 0.09 | [3] |
| Compound 6s | TRKA | - | 0.45 | [3] |
| Compound 35 | CDK2 | HepG2 | 3.53 | [9] |
| Compound 35 | CDK2 | MCF7 | 6.71 | [9] |
| Compound 35 | CDK2 | Hela | 5.16 | [9] |
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazolo[1,5-a]pyridine derivatives have demonstrated promising activity against a range of microorganisms, including bacteria and mycobacteria.[10][11]
Mechanism of Action: Diverse Antimicrobial Targets
The antimicrobial mechanisms of pyrazolo[1,5-a]pyridines appear to be diverse. Some derivatives have been shown to inhibit MurA, an essential enzyme in bacterial cell wall biosynthesis.[12][13] By inhibiting MurA, these compounds disrupt the integrity of the bacterial cell wall, leading to cell lysis. Other potential mechanisms include the inhibition of bacterial DNA, RNA, and protein synthesis.[14]
Antitubercular Potential of Pyrazolo[1,5-a]pyridine-3-carboxamides
A particularly promising area of research is the development of pyrazolo[1,5-a]pyridine-3-carboxamides as potent antitubercular agents.[10][15] These compounds have shown excellent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[7][16]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[1]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.
Step-by-Step Methodology: [1][16]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., M. tuberculosis H37Rv) in a suitable broth medium.
-
Serial Dilution: Prepare two-fold serial dilutions of the pyrazolo[1,5-a]pyridine derivative in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for M. tuberculosis).
-
MIC Determination: After the incubation period, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed. For M. tuberculosis, a redox indicator like AlamarBlue can be used to facilitate the reading of results.[1]
Quantitative Data: Antitubercular Activity of Selected Derivatives
| Compound ID | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| Compound 5k | H37Rv (drug-susceptible) | <0.004 | [10] |
| Compound 5k | Clinically isolated MDR-TB | 0.004-0.031 | [10] |
| Hybrid 7 | H37Rv (drug-susceptible) | 0.006 | [15] |
| Hybrid 7 | Drug-resistant Mtb strains | 0.003-0.014 | [15] |
| Diaryl PPA 6a | H37Rv (drug-susceptible) | <0.002 | [7] |
| Diaryl PPA 6a | INH-resistant Mtb | <0.002 | [7] |
| Diaryl PPA 6a | RMP-resistant Mtb | <0.002 | [7] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key contributor to a wide range of diseases. Pyrazolo[1,5-a]pyridine derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to modulate key inflammatory pathways.[17][18]
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of pyrazolo[1,5-a]pyridines are attributed to their ability to inhibit the production and activity of pro-inflammatory mediators. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[19] Others have been found to inhibit mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathway, which are central regulators of the inflammatory response.[12][18]
Inhibition of the NF-κB Inflammatory Pathway
Caption: Inhibition of the NF-κB pathway by a pyrazolo[1,5-a]pyridine derivative.
Experimental Protocol: In Vitro COX Inhibition Assay
The ability of pyrazolo[1,5-a]pyridine derivatives to inhibit COX-1 and COX-2 can be evaluated using commercially available enzyme immunoassay (EIA) kits.[20]
Principle: These assays measure the peroxidase activity of COX enzymes. The inhibition of this activity by a test compound is proportional to its COX inhibitory potency.
Step-by-Step Methodology: [20][21]
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically includes the enzyme (COX-1 or COX-2), heme, arachidonic acid (substrate), and a colorimetric substrate.
-
Compound Incubation: Add the pyrazolo[1,5-a]pyridine derivatives at various concentrations to the wells of a 96-well plate.
-
Enzyme Reaction: Initiate the enzymatic reaction by adding the enzyme and substrate to the wells.
-
Color Development: After a specified incubation period, add the colorimetric substrate to develop the color.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Quantitative Data: Anti-inflammatory Activity of Selected Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 4c | COX-1 | 9.835 | 2.14 | [19] |
| Compound 4c | COX-2 | 4.597 | [19] | |
| Compound 5b | COX-1 | 4.909 | 1.49 | [19] |
| Compound 5b | COX-2 | 3.289 | [19] | |
| Compound 13i | NF-κB Inhibition | <50 | - | [15] |
| Compound 16 | NF-κB Inhibition | <50 | - | [15] |
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has unveiled a wealth of opportunities for drug discovery. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Elucidation of Novel Mechanisms: While kinase inhibition is a well-established mechanism, further investigation into other potential targets and pathways will broaden the therapeutic applications of these compounds.
-
Overcoming Drug Resistance: The development of derivatives that are effective against drug-resistant cancer cells and microbial strains is a critical unmet need.
-
In Vivo Efficacy and Safety: Rigorous preclinical and clinical studies are necessary to translate the promising in vitro activity of these compounds into safe and effective medicines.
-
Advanced Drug Delivery Systems: The formulation of pyrazolo[1,5-a]pyridine derivatives into advanced drug delivery systems could enhance their bioavailability and target specificity.
By continuing to explore the rich chemistry and biology of the pyrazolo[1,5-a]pyridine scaffold, the scientific community is poised to unlock its full therapeutic potential for the benefit of patients worldwide.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. sketchviz.com [sketchviz.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Anti-Inflammatory Effects of a Novel Nuclear Factor–κB Inhibitory Derivative Derived from Pyrazolo[3,4-d]Pyrimidine in Three Inflammation Models | Semantic Scholar [semanticscholar.org]
- 18. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchmgt.monash.edu [researchmgt.monash.edu]
3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid safety and hazards
An In-Depth Technical Guide to the Safety and Hazards of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the safety, hazards, and handling of this compound. As a member of the pyrazolopyridine class of heterocyclic compounds, this molecule and its derivatives are of significant interest in medicinal chemistry and drug discovery for their potential biological activities.[1][2] This inherent bioactivity necessitates a thorough understanding and rigorous application of safety protocols to mitigate risks during research and development. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.
Chemical Identification and Physical Properties
A precise understanding of the compound's identity is the foundation of chemical safety.
| Identifier | Data | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 876379-79-2 | [3][4] |
| Molecular Formula | C₈H₅BrN₂O₂ | [3][5] |
| Molecular Weight | 241.04 g/mol | [3][5] |
| Appearance | Solid (form may vary) | [6] |
| Purity | Typically >95% for research grades | [6][7] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that must be understood and respected. The primary hazards are related to irritation and acute oral toxicity.[3][8][9]
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Signal Word: Warning [3][8][9]
GHS Pictogram:
⚠️
(GHS07: Exclamation Mark)
Expert Analysis of Hazards:
-
Irritation Potential (H315, H319, H335): The irritation properties are common for functionalized aromatic carboxylic acids. The acidic proton, combined with the heterocyclic ring system, can interact with mucosal membranes in the eyes, skin, and respiratory tract, leading to an inflammatory response. As a fine solid, it can easily form dust, making inhalation a primary route of exposure and causing respiratory irritation.[3][8][10]
-
Oral Toxicity (H302): The "Harmful if swallowed" classification indicates that ingestion of relatively small quantities can cause significant adverse health effects.[3][8] While specific LD50 data is not publicly available, this classification demands stringent controls to prevent accidental ingestion, such as prohibiting eating, drinking, or smoking in the laboratory.[8][11]
Risk Mitigation and Safe Handling Protocols
A multi-layered approach, following the hierarchy of controls, is essential for mitigating the risks associated with this compound.
Engineering Controls
This is the first and most effective line of defense.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood.[10] This is critical to contain dust and vapors, directly addressing the H335 respiratory hazard.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][11] Eyewash stations and safety showers must be readily accessible.[12]
Administrative Controls
-
Standard Operating Procedures (SOPs): A detailed, location-specific SOP for handling this chemical must be written and approved. All personnel must be trained on this SOP before work begins.
-
Restricted Access: Work with this compound should be restricted to authorized and trained personnel in designated laboratory areas.
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8][11] Wash hands thoroughly with soap and water after handling and before leaving the lab.[8][11]
Personal Protective Equipment (PPE)
PPE is the final line of defense and must be worn correctly.
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[8] If there is a splash risk, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and change them immediately if contaminated.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
-
Respiratory Protection: For most operations within a fume hood, respiratory protection is not required. However, if engineering controls are not sufficient to control airborne dust or during emergency situations (e.g., large spills), a NIOSH-approved particulate respirator (e.g., N95) or higher is necessary.[10][12]
Standard Operating Procedures
Protocol for Weighing and Handling
-
Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Work Area: Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Handling: Place a weigh boat on an analytical balance inside the fume hood. Carefully use a spatula to transfer the desired amount of this compound. Avoid any actions that could generate dust.
-
Closure: Securely close the primary container immediately after dispensing.[4][8][10]
-
Cleanup: Gently wipe down the spatula and any surfaces inside the hood with a damp cloth to remove residual dust. Dispose of the cloth and any contaminated gloves as chemical waste.
-
Post-Handling: Wash hands thoroughly after the procedure is complete.
Storage Requirements
-
Store in a tightly sealed, properly labeled container.[4][8][10]
-
Incompatibilities: Segregate from strong oxidizing agents, bases, and amines.[10][11]
Emergency Response Procedures
Immediate and correct action during an emergency is critical.
First Aid
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[4][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs or persists.[4][8][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8][12] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][8][11] |
Accidental Release (Spill) Protocol
This protocol is for small, manageable laboratory spills. For large spills, evacuate the area and contact emergency services.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][10]
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[10][12]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][10]
Toxicological and Ecological Information
-
Toxicological Summary: The toxicological properties have not been fully investigated.[10] The existing GHS classification is based on available data and computational models. It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[3][8][9] Due to its novel structure, it should be treated as a compound with unknown long-term or chronic effects, such as sensitization.
-
Ecological Information: The environmental impact of this compound has not been fully evaluated. It is imperative to prevent its release into drains, waterways, or the soil.[10][11] All disposal must follow strict environmental regulations.
Disposal Considerations
Dispose of this chemical and its container as hazardous waste. Do not dispose of it with normal trash or down the drain. All waste disposal must be in accordance with federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Conclusion
This compound is a valuable research chemical with defined hazards, including acute oral toxicity and significant irritant properties. Its safe use is contingent upon the consistent application of engineering controls, administrative protocols, and appropriate personal protective equipment. By understanding the rationale behind these safety measures, researchers can effectively mitigate risks, ensuring both personal safety and the integrity of their scientific work.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle [mdpi.com]
- 3. 3-Bromopyrazolo(1,5-a)pyridine-5-carboxylic acid | C8H5BrN2O2 | CID 45789676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 3-bromoH-pyrazolo[1,5-a]pyridine-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. aksci.com [aksci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid: Sourcing, Synthesis, and Application
Introduction
3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. Its rigid, bicyclic core structure and versatile functional handles—a carboxylic acid for amide coupling and a bromine atom for cross-coupling reactions—make it a valuable scaffold in the synthesis of complex organic molecules. Identified by its CAS Number 876379-79-2, this compound serves as a key intermediate in the development of novel therapeutic agents, including those targeting tuberculosis and various neurological disorders.[1][2] This guide provides an in-depth technical overview for researchers and drug development professionals, covering its commercial availability, key chemical properties, reliable synthetic protocols, and critical applications.
Commercial Sourcing and Supplier Analysis
The accessibility of high-purity starting materials is paramount for reproducible and successful research outcomes. This compound is available from a range of fine chemical suppliers. When selecting a vendor, researchers should consider not only price but also purity, availability of analytical data (e.g., NMR, HPLC), and lead times, especially for bulk quantities.
Below is a comparative table of several commercial suppliers. This list is not exhaustive but represents a cross-section of available sources.
| Supplier | Product/Catalog No. | Purity | Notes |
| Colorcom Group | 876379-79-2 | ≥98% | Offers the compound as a white powder.[3] |
| Sunway Pharm Ltd | CB50411 | - | Listed as a pharmaceutical intermediate.[4] |
| Fluorochem | F050774 | ≥95% | Provides detailed hazard information and multiple pack sizes.[5] |
| Appretech Scientific | APT006079 | ≥98% | Lists the compound among its catalog of building blocks.[6] |
| ChemicalBook | 876379-79-2 | Varies | Aggregates listings from multiple suppliers, often showing price variations.[7] |
Technical Profile
A thorough understanding of the compound's properties is essential for its effective use in synthesis.
Chemical and Physical Properties
The fundamental properties of this molecule are summarized below, providing a quick reference for experimental planning.[8][9]
| Property | Value |
| CAS Number | 876379-79-2 |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol [8] |
| Appearance | White to off-white solid/powder[3] |
| IUPAC Name | This compound[8] |
| SMILES | C1=CN2C(=C(C=N2)Br)C=C1C(=O)O[9] |
| InChIKey | HFRVEDSVNLUWFD-UHFFFAOYSA-N[8] |
Synthesis and Characterization
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative production strategies. A common and straightforward laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester.[7] This reaction is typically high-yielding and proceeds under mild conditions.
The causality behind this choice of protocol is its simplicity and efficiency. Saponification (base-catalyzed ester hydrolysis) is a fundamental and robust transformation in organic chemistry. Using sodium hydroxide in methanol provides a homogeneous reaction mixture, and the subsequent acidic workup ensures the complete protonation of the carboxylate salt to yield the desired carboxylic acid.
Caption: Workflow for the hydrolysis of the methyl ester to the carboxylic acid.
Characterization of the final product is typically achieved using standard analytical techniques. ¹H NMR spectroscopy would confirm the disappearance of the methyl ester singlet (~3.9 ppm) and the presence of a broad carboxylic acid proton signal. Mass spectrometry would show the expected molecular ion peak corresponding to its molecular weight.
Applications in Research and Drug Development
The pyrazolo[1,5-a]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in bioactive molecules.[2] this compound leverages this core, offering two orthogonal points for diversification.
-
Amide Coupling: The carboxylic acid group is readily converted into amides by coupling with a diverse range of amines. This is a cornerstone of library synthesis in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Cross-Coupling Reactions: The bromine atom at the 3-position is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of various aryl, heteroaryl, or alkyl groups.
This dual functionality allows for the rapid generation of molecular complexity from a single, reliable starting material. Its utility has been demonstrated in the synthesis of potent anti-tubercular agents and as an intermediate for compounds targeting Alzheimer's disease and other cancers.[1][2]
Caption: Role as a scaffold for generating diverse chemical libraries.
Validated Experimental Protocol: Ester Hydrolysis
This protocol describes a reliable, self-validating method for the synthesis of the title compound from its methyl ester, adapted from established procedures.[7]
Objective: To synthesize this compound via saponification.
Materials:
-
Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
4 M Hydrochloric Acid (HCl) aqueous solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the starting ester (1.0 equivalent) in methanol (approx. 20 mL per gram of ester).
-
Base Addition: To the stirred solution at room temperature, add 1 M aqueous NaOH (2.5-3.0 equivalents). The use of a slight excess of base ensures the complete consumption of the ester.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Acidification: Dilute the remaining aqueous residue with water and cool the flask in an ice bath. Slowly add 4 M HCl while stirring until the pH of the solution is acidic (pH ~2-3). This step is critical as it protonates the sodium carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). The repeated extraction ensures efficient recovery of the product from the aqueous phase.
-
Drying and Filtration: Combine the organic extracts and dry them over anhydrous sodium sulfate. The drying agent removes residual water from the organic solvent. Filter the mixture to remove the drying agent.
-
Final Concentration: Remove the solvent (ethyl acetate) from the filtrate under reduced pressure to yield the final product, this compound, which can be taken on to the next step, often without further purification.[7]
Safety and Handling
According to aggregated GHS data, this compound should be handled with care.[5][8]
-
Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8] It may also be harmful if swallowed.
-
Precautions: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust. Wash hands thoroughly after handling.
Conclusion
This compound is a readily accessible and highly valuable building block for chemical and pharmaceutical research. Its dual functional handles provide a robust platform for the synthesis of diverse molecular libraries aimed at discovering new therapeutic agents. By understanding the commercial landscape, key chemical properties, and reliable synthetic protocols, researchers can effectively integrate this compound into their discovery workflows, accelerating the development of novel drugs.
References
- 1. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 876379-79-2|3-Bromopyrazolo[1, 5-A]Pyridine-5-Carboxylic Acid|Colorcom Group [colorcominternational.com]
- 4. This compound - CAS:876379-79-2 - Sunway Pharm Ltd [3wpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. appretech.com [appretech.com]
- 7. 3-bromoH-pyrazolo[1,5-a]pyridine-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 3-Bromopyrazolo(1,5-a)pyridine-5-carboxylic acid | C8H5BrN2O2 | CID 45789676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]
Methodological & Application
The Strategic Utility of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unlocking a Privileged Scaffold
The pyrazolo[1,5-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This heterocyclic system is a key structural component in molecules targeting a range of therapeutic areas, including oncology, neuroscience, and infectious diseases. Its rigid, planar structure and specific arrangement of nitrogen atoms allow for precise interactions with biological targets, making it an attractive framework for drug design.
Within this important class of molecules, 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid emerges as a highly versatile and valuable intermediate. The strategic placement of the bromine atom at the 3-position and the carboxylic acid at the 5-position provides two orthogonal handles for synthetic diversification. The bromine atom is primed for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. Simultaneously, the carboxylic acid moiety serves as a classic anchor point for amide bond formation, allowing for the attachment of a wide range of amine-containing fragments. This dual functionality empowers medicinal chemists to rapidly generate libraries of complex molecules for structure-activity relationship (SAR) studies, accelerating the journey from hit identification to lead optimization. This document provides a comprehensive guide to the synthesis, characterization, and application of this pivotal pharmaceutical intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [2] |
| Molecular Weight | 241.04 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 876379-79-2 | [2] |
| Appearance | Solid | [3] |
Synthesis Protocol: A Stepwise Approach
The synthesis of this compound is most effectively achieved through a two-step sequence involving the formation of the corresponding methyl ester followed by saponification. This approach ensures high yields and purity of the final product.
Diagram of the Synthetic Workflow
Caption: Synthetic route to the target intermediate.
Part 1: Synthesis of Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate
The formation of the pyrazolo[1,5-a]pyridine core is achieved via a 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of an N-aminopyridinium ylide from a substituted pyridine, which then reacts with an alkyne.[4]
Materials:
-
Substituted 2-aminopyridine
-
Hydroxylamine-O-sulfonic acid
-
Methyl propiolate
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Water
Protocol:
-
N-amination of Pyridine: In a reaction vessel, dissolve the substituted 2-aminopyridine in a suitable solvent such as water. Add hydroxylamine-O-sulfonic acid portion-wise at room temperature. The reaction is typically stirred for several hours to ensure complete formation of the N-aminopyridinium salt. This intermediate is often used directly in the next step without isolation.[4]
-
Cycloaddition: To the solution containing the N-aminopyridinium salt, add N,N-dimethylformamide (DMF) followed by potassium carbonate. Cool the mixture in an ice bath and add methyl propiolate dropwise. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate.
Part 2: Synthesis of this compound
The final step is a straightforward saponification of the methyl ester.
Materials:
-
Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water
Protocol:
-
Saponification: Dissolve methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate (1.0 equiv.) in methanol. To this solution, add an aqueous solution of sodium hydroxide (e.g., 1 M NaOH, 2.6 equiv.) at room temperature.[5]
-
Monitoring: Stir the reaction mixture at room temperature for approximately 1 hour, monitoring the progress by TLC or LC-MS until the starting material is fully consumed.
-
Acidification and Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. Dilute the residue with water and acidify to a pH of approximately 3-4 with hydrochloric acid (e.g., 4 N HCl). A precipitate should form. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a solid.[5] The product is often of sufficient purity to be used in the next step without further purification.
Application in Pharmaceutical Synthesis: Amide Bond Formation and Cross-Coupling Reactions
The dual reactivity of this compound makes it an ideal building block for creating diverse molecular architectures. The following protocols outline its use in two of the most common and powerful transformations in drug discovery: amidation and Suzuki-Miyaura cross-coupling.
Application Example: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides has been explored for the development of novel antitubercular agents.[1]
Caption: Amidation of the carboxylic acid moiety.
Materials:
-
This compound
-
Substituted primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in DMF, add the desired amine (1.1 equiv.), EDCI (1.5 equiv.), HOBt (1.2 equiv.), and triethylamine (2.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) overnight.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the desired amide.[1]
Application Example: Suzuki-Miyaura Cross-Coupling
The bromine atom at the 3-position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups.
Caption: Suzuki coupling at the 3-bromo position.
Materials:
-
N-Substituted 3-Bromopyrazolo[1,5-a]pyridine-5-carboxamide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
Protocol:
-
Reaction Setup: In a reaction vessel, combine the 3-bromo starting material (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Catalyst and Solvent: Add the palladium catalyst (typically 2-10 mol%) and the degassed solvent.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS). Microwave irradiation can also be employed to accelerate the reaction.[6]
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Quality Control and Analytical Data
Rigorous quality control is paramount to ensure the identity and purity of this compound for its use in pharmaceutical synthesis.
| Analytical Technique | Expected Data |
| ¹H NMR | Characteristic aromatic proton signals for the pyrazolo[1,5-a]pyridine core. The chemical shifts and coupling constants will be consistent with the substitution pattern. A broad singlet for the carboxylic acid proton will also be present. |
| ¹³C NMR | Signals corresponding to the eight carbon atoms of the molecule, including the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₈H₅BrN₂O₂) should be observed, along with its characteristic isotopic pattern for bromine. |
| HPLC | A single major peak indicating high purity (typically >98%). |
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important intermediate that provides a gateway to a vast chemical space of potential drug candidates. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The protocols and information provided herein offer a solid foundation for the successful utilization of this compound in pharmaceutical research and development.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromopyrazolo(1,5-a)pyridine-5-carboxylic acid | C8H5BrN2O2 | CID 45789676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Improved Synthesis of Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid Derivatives [yyhx.ciac.jl.cn]
- 5. 3-bromoH-pyrazolo[1,5-a]pyridine-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
Introduction: The Significance of Pyrazolo[1,5-a]pyridines in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in the landscape of modern drug discovery. Its unique three-dimensional conformation and electronic properties have made it a cornerstone for the development of novel therapeutic agents targeting a wide array of diseases.[1][2] Notably, derivatives of this scaffold have been investigated as potent inhibitors in oncology, and as antitubercular agents.[1][3][4][5] The amide functionality, in particular, serves as a critical linker, enabling the exploration of structure-activity relationships (SAR) by appending diverse chemical moieties.
The successful and efficient formation of an amide bond between the 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid core and various amines is, therefore, a crucial step in the synthesis of new chemical entities for biological screening. This document provides a detailed guide for researchers, offering two robust protocols for this transformation, an in-depth discussion of the underlying chemistry, and practical advice for troubleshooting.
Core Chemistry: The Mechanism of Amide Bond Formation
The conversion of a carboxylic acid and an amine into an amide is a condensation reaction that, while thermodynamically favorable, is kinetically slow. To facilitate this reaction under practical laboratory conditions, the carboxylic acid must first be "activated." This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acyl intermediate that is readily attacked by the amine nucleophile. Modern coupling reagents are designed to generate these active intermediates in situ.
Two of the most reliable and widely used classes of coupling reagents are carbodiimides (e.g., EDC) and uronium/guanidinium salts (e.g., HATU).
-
EDC/HOBt Pathway: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange to an inactive N-acylurea. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), intercepts the O-acylisourea to form a more stable and less racemization-prone active ester. This HOBt-ester is then cleanly converted to the desired amide upon reaction with the amine.
-
HATU Pathway: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a uronium-based coupling reagent that leverages the reactivity of the 7-azabenzotriazole (HOAt) moiety.[6][7] The reaction, facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds through the formation of a highly reactive O-acyl(tetramethyl)isouronium salt, which is then converted to an OAt-active ester. This active ester readily reacts with the amine to form the amide bond.[6] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state, leading to high coupling efficiencies.[6]
Below is a generalized workflow for activating and coupling a carboxylic acid.
Experimental Protocols
The following protocols are designed for the coupling of this compound with a generic primary or secondary amine. Researchers should note that the pyrazolo[1,5-a]pyridine ring system can be considered moderately electron-deficient, which may slightly reduce the nucleophilicity of the carboxylate. The described conditions have been shown to be effective for similar heterocyclic systems.[1][3]
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a classic, cost-effective, and widely applicable method for amide bond formation. It is particularly suitable for a broad range of amine substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Reaction Parameters:
| Reagent | Stoichiometry (equiv.) | Purpose |
| This compound | 1.0 | Acid Substrate |
| Amine | 1.1 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 - 1.5 | Carbodiimide Coupling Agent |
| HOBt | 1.2 - 1.5 | Additive to reduce racemization |
| Et₃N or DIPEA | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Solvent (typically 0.1-0.5 M) |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), HOBt (1.2 equiv.), and the desired amine (1.1 equiv.).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically between 0.1 M and 0.5 M). Stir the mixture until a clear solution is obtained.
-
Base Addition: Add triethylamine or DIPEA (2.5 equiv.) to the solution and stir for 5-10 minutes at room temperature.
-
Coupling Agent Addition: Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature. For less reactive amines or to ensure completion, the reaction can be heated to 50-80 °C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water or 1M HCl. Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate or DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization.
Protocol 2: HATU Mediated Coupling
HATU is a more modern and highly efficient coupling reagent, often providing faster reaction times and higher yields, especially for challenging or sterically hindered substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Reaction Parameters:
| Reagent | Stoichiometry (equiv.) | Purpose |
| This compound | 1.0 | Acid Substrate |
| Amine | 1.1 | Nucleophile |
| HATU | 1.1 - 1.2 | Uronium-based Coupling Agent |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Solvent (typically 0.1-0.5 M) |
Step-by-Step Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equiv.) to the solution and stir for 10-15 minutes at room temperature to allow for the pre-activation of the carboxylic acid.[8]
-
Amine Addition: Add the amine (1.1 equiv.) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. HATU couplings are often complete within 1-4 hours.
-
Workup and Purification: Follow the same workup and purification steps (6-9) as described in Protocol 1. The urea byproduct from HATU is generally water-soluble, facilitating its removal during the aqueous wash.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and actionable protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid. As a Senior Application Scientist, this document moves beyond simple instructions to explain the underlying principles and strategic considerations necessary for optimizing this powerful C-C bond-forming reaction, ensuring both high yield and reproducibility.
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for developing novel kinase inhibitors, central nervous system agents, and other therapeutics. The ability to selectively functionalize this core is paramount for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating carbon-carbon bonds.[1] Its tolerance for a wide array of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acid and ester partners make it an indispensable tool.[2][3] This guide focuses specifically on the coupling of this compound (CAS: 876379-79-2)[4][5], a key intermediate for elaborating the C3 position of the bicyclic system.
The Suzuki-Miyaura Reaction: Mechanism and Core Principles
The reaction proceeds via a palladium-catalyzed cycle involving a Pd(0) active species. Understanding this mechanism is crucial for rational troubleshooting and optimization. The generally accepted cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3][6]
The Catalytic Cycle
-
Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the this compound. This step forms a square-planar Pd(II) complex. The reactivity of the C-X bond (I > Br > Cl) often dictates the ease of this step.
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the organoboron species by a base (e.g., K₂CO₃, K₃PO₄). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl or alkyl group to the palladium, displacing the halide.[7]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two organic ligands couple to form the final product with a new C-C bond. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Component Analysis and Optimization Strategy
The success of coupling with this compound hinges on the careful selection of four key components. The presence of the acidic carboxylic acid and the basic pyrazolo-pyridine nitrogen introduces specific challenges not present with simpler aryl halides.
The Substrate: this compound
-
Reactivity: The C-Br bond at the 3-position is sufficiently reactive for oxidative addition.
-
Challenges:
-
Carboxylic Acid Group: This acidic proton can react with the base. Using an excess of a suitable base is necessary to both deprotonate the acid and activate the boronic acid. The resulting carboxylate is generally well-tolerated.
-
Pyridine-like Nitrogen: The lone pair on the nitrogen atom in the pyrazolo[1,5-a]pyridine system can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2] The choice of a sterically hindered and electron-rich ligand can mitigate this issue by favoring coordination to the palladium over the substrate's nitrogen.
-
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more importantly, the phosphine ligand is the most critical parameter for success.
-
Palladium Pre-catalysts: Standard sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective. However, modern pre-catalysts like PEPPSI™-type or Buchwald G2/G3/G4 palladacycles are often more efficient, requiring lower catalyst loadings and milder conditions.[8]
-
Ligands:
-
For simple couplings: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly but may require higher temperatures.
-
For challenging couplings: The use of bulky, electron-rich phosphine ligands is highly recommended. These ligands stabilize the Pd(0) species, promote the rate-limiting oxidative addition, and accelerate the final reductive elimination.[1] Excellent choices for heteroaromatic substrates include:
-
Buchwald Ligands: XPhos, SPhos, RuPhos. XPhos, in particular, has shown great efficacy in preventing debromination side reactions with similar heterocyclic systems.[8]
-
Other Ligands: Tricyclohexylphosphine (PCy₃) or N-heterocyclic carbenes (NHCs) can also be effective.
-
-
The Base
The base plays a dual role: activating the boronic acid for transmetalation and neutralizing any acid generated.
-
Inorganic Bases:
-
Potassium Carbonate (K₂CO₃): A common, effective, and cost-efficient choice, typically used in a solvent system containing water.
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective when carbonates fail, particularly for less reactive boronic acids. It can often be used in anhydrous conditions.
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used for difficult couplings.
-
-
Rationale for Selection: For this substrate, a moderately strong base like K₂CO₃ or K₃PO₄ (at least 3.0 equivalents) is a good starting point to account for both the carboxylic acid proton and the catalytic cycle requirements.
The Solvent System
The solvent must solubilize the reactants and facilitate the reaction. Anhydrous and degassed solvents are crucial to prevent catalyst oxidation and protodeborylation of the boronic acid.[2]
-
Common Choices:
-
1,4-Dioxane / Water (e.g., 4:1): A highly versatile system that works well with carbonate bases.
-
Toluene / Water: Another effective biphasic system.
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Polar aprotic solvents that can be effective but may require higher temperatures for workup.
-
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. appretech.com [appretech.com]
- 5. 3-Bromopyrazolo(1,5-a)pyridine-5-carboxylic acid | C8H5BrN2O2 | CID 45789676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
<
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and versatile substitution patterns make it an attractive scaffold for the design of novel therapeutic agents and functional materials.[1][3] Pyrazolo[1,5-a]pyridine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The strategic functionalization of this core is paramount for the exploration of new chemical space and the development of compounds with enhanced potency and selectivity. This document provides detailed protocols for the synthesis of novel heterocyclic compounds utilizing 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid as a key starting material.
The Strategic Utility of this compound
This compound (CAS No: 876379-79-2) is a versatile building block for the synthesis of a diverse library of heterocyclic compounds.[4] The presence of two distinct functional groups, a bromine atom at the 3-position and a carboxylic acid at the 5-position, allows for selective and sequential modifications. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and amino substituents.[5][6] The carboxylic acid moiety provides a handle for amide bond formation, esterification, or reduction, further expanding the accessible chemical diversity.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.[7] These reactions are characterized by their high efficiency, broad substrate scope, and functional group tolerance, making them indispensable in modern organic synthesis.[7] This section details protocols for three key palladium-catalyzed reactions for the functionalization of the 3-bromo position of the pyrazolo[1,5-a]pyridine scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and heteroaryl-aryl structures.[8] This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.[9]
Experimental Protocol: Synthesis of 3-Aryl-pyrazolo[1,5-a]pyridine-5-carboxylic acid Derivatives
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[5]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).[5]
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-pyrazolo[1,5-a]pyridine-5-carboxylic acid.[6]
Causality Behind Experimental Choices:
-
The choice of a phosphine ligand, often incorporated in the palladium precursor like Pd(PPh₃)₄, is crucial. The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.
-
The base is essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from the boron atom to the palladium center.
-
The use of a biphasic solvent system like toluene/water can enhance the reaction rate and yield by promoting the dissolution of both the organic and inorganic reagents.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are prevalent in pharmaceuticals.[10] This reaction couples an amine with an aryl halide, catalyzed by a palladium complex.[11]
Experimental Protocol: Synthesis of 3-Amino-pyrazolo[1,5-a]pyridine-5-carboxylic acid Derivatives
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube. Add anhydrous, deoxygenated solvent (e.g., toluene) and stir for 10 minutes to form the active catalyst.[6]
-
Reaction Setup: In a separate flask, add this compound (1.0 equiv) and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.4 equiv).[12] Evacuate and backfill the flask with inert gas.
-
Reagent Addition: Add the pre-formed catalyst solution to the flask containing the substrate and base. Add the desired primary or secondary amine (1.2 equiv) via syringe.[6]
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.[6]
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The choice of a sterically hindered and electron-rich phosphine ligand (e.g., XPhos) is critical for the success of the Buchwald-Hartwig amination, as it facilitates the reductive elimination step, which is often the rate-limiting step.[13]
-
A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle.[12]
-
An inert atmosphere is crucial as the palladium(0) catalyst is sensitive to oxidation, which would deactivate it.[13]
Caption: Buchwald-Hartwig Amination Workflow.
Protocol 3: Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst.[15]
Experimental Protocol: Synthesis of 3-Alkynyl-pyrazolo[1,5-a]pyridine-5-carboxylic acid Derivatives
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.3 equiv).[16]
-
Reagent Addition: After degassing the reaction mixture for a few minutes at room temperature, add the terminal alkyne (1.0 equiv) dropwise.[16]
-
Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 16 hours).[16] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dilute the residue with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The copper(I) co-catalyst is crucial for the Sonogashira coupling as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]
-
The amine base (e.g., triethylamine) serves both as a solvent and as a base to neutralize the hydrogen halide formed during the reaction.
-
The reaction is often run at room temperature, highlighting the mild conditions of the Sonogashira coupling.[16]
Caption: Sonogashira Coupling Workflow.
Characterization of Novel Heterocyclic Compounds
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Table 1: Representative Data for Synthesized Compounds
| Compound ID | R Group (at C3) | Synthetic Method | Yield (%) | Purity (HPLC, %) |
| PZP-001 | Phenyl | Suzuki-Miyaura | 85 | >98 |
| PZP-002 | 4-Methoxyphenyl | Suzuki-Miyaura | 82 | >99 |
| PZP-003 | Morpholinyl | Buchwald-Hartwig | 75 | >97 |
| PZP-004 | Piperidinyl | Buchwald-Hartwig | 78 | >98 |
| PZP-005 | Phenylethynyl | Sonogashira | 90 | >99 |
| PZP-006 | (Trimethylsilyl)ethynyl | Sonogashira | 88 | >98 |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Ensure proper handling of air-sensitive reagents and use freshly prepared or high-quality catalysts.[13] |
| Incorrect base or solvent | Optimize the base and solvent system for the specific substrates.[13] | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Formation of side products | Debromination of starting material | Use a more active catalyst system or lower the reaction temperature.[17] |
| Homocoupling of the alkyne (Sonogashira) | Ensure a completely oxygen-free environment. | |
| Difficulty in purification | Co-elution of product and starting material | Optimize the mobile phase for column chromatography; consider reverse-phase HPLC for challenging separations. |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and efficient methods for the functionalization of the pyrazolo[1,5-a]pyridine core. These protocols, along with the provided troubleshooting guide, will enable researchers to expand their chemical libraries and accelerate the discovery of new drug candidates and functional materials.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromopyrazolo(1,5-a)pyridine-5-carboxylic acid | C8H5BrN2O2 | CID 45789676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Esterification Strategies for 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic Acid
Abstract
This technical guide provides detailed experimental protocols for the efficient esterification of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid, a key building block in medicinal chemistry and drug development. Recognizing the importance of this scaffold, we present two robust and widely applicable methods: the classic Fischer-Speier esterification under acidic conditions and a mild, carbodiimide-mediated coupling (Steglich esterification). This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and expert commentary to ensure successful synthesis and high-purity products.
Introduction: The Significance of Pyrazolopyridine Esters
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently incorporated into pharmacologically active molecules. Its unique electronic properties and rigid structure make it an attractive core for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents. The carboxylic acid functional group at the 5-position of this compound (a compound with CAS number 876379-79-2) serves as a crucial handle for further molecular elaboration. Esterification of this group is a fundamental transformation, often employed to enhance cell permeability, modulate solubility, or to serve as a precursor for amide bond formation.
This application note details two distinct, reliable methods for the synthesis of esters from this important precursor, providing researchers with a choice between a cost-effective, classical approach and a milder, more versatile coupling method suitable for sensitive substrates.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on an acid catalyst and an excess of an alcohol to drive the equilibrium towards the ester product. This method is particularly well-suited for simple, unhindered alcohols and is highly cost-effective for large-scale synthesis.
Mechanistic Rationale
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the resulting oxonium ion yields the final ester product. The use of excess alcohol or the removal of water as it is formed is crucial to drive the reaction to completion, in accordance with Le Châtelier's principle.
Experimental Protocol: Synthesis of Methyl 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylate
This protocol describes the synthesis of the methyl ester as a representative example.
Materials:
-
This compound (MW: 241.04 g/mol )
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.41 g, 10.0 mmol).
-
Reagent Addition: Add 50 mL of anhydrous methanol to the flask. The carboxylic acid may not fully dissolve initially. While stirring, carefully add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) dropwise. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath. Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over 100 mL of crushed ice in a beaker.
-
Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to the mixture with stirring until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8). Be cautious as CO₂ gas will be evolved.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
Welcome to the technical support center for 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS: 876379-79-2). This guide is designed for researchers, medicinal chemists, and process development professionals who are handling this important heterocyclic intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the reliability of biological data.
This document provides in-depth, field-proven answers to common purification challenges, moving beyond simple step-by-step instructions to explain the fundamental chemistry behind each recommendation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the likely impurities in my crude this compound?
Answer: Understanding potential impurities is the first step toward designing an effective purification strategy. The impurities in your crude product are almost always a direct result of the synthetic route used. A common synthesis involves the hydrolysis (saponification) of the corresponding methyl or ethyl ester.[1]
Common Impurities to Expect:
-
Unreacted Starting Material: The most common impurity is the methyl or ethyl ester of this compound. This occurs if the hydrolysis reaction did not go to completion.
-
Inorganic Salts: Salts such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) are often present. These are byproducts of the acidification step (e.g., using HCl to neutralize NaOH) and the drying process.[1]
-
Solvents: Residual amounts of the reaction solvent (e.g., methanol, ethanol) or extraction solvents (e.g., ethyl acetate, dichloromethane) may be present.
-
Over-brominated Species: If the pyrazolo[1,5-a]pyridine core was synthesized and then brominated, di-brominated or other regioisomeric brominated species could be present as minor impurities.[2][3]
-
Degradation Products: Although the pyrazolo[1,5-a]pyridine core is generally stable, aggressive pH or temperature conditions could lead to minor degradation.
A preliminary purity assessment by Thin Layer Chromatography (TLC) or ¹H NMR is highly recommended before proceeding with any purification.
Question 2: My product crashed out of the aqueous layer during acidic workup, but it's an oily or gummy solid. What should I do?
Answer: This is a very common issue known as "oiling out." It occurs when the compound precipitates from the solution at a temperature above its melting point or as a supersaturated, amorphous solid instead of a crystalline lattice. This often traps impurities and solvents.
Causality & Solution:
The primary cause is rapid precipitation. When you acidify the basic aqueous solution of your sodium carboxylate salt, the protonated carboxylic acid becomes instantly insoluble and crashes out.
Troubleshooting Protocol: From Gummy Solid to Crystalline Powder
-
Re-dissolve: Add a sufficient amount of a suitable organic solvent (e.g., Ethyl Acetate) to the mixture to fully dissolve the oily product.
-
Extract: Transfer the mixture to a separatory funnel. The organic layer now contains your desired product. Wash the organic layer with brine (saturated NaCl solution) to remove bulk water.
-
Dry: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter.[1]
-
Concentrate Slowly: Remove the solvent under reduced pressure (rotary evaporator). Crucially, do not evaporate to complete dryness. Concentrate until you have a saturated solution.
-
Induce Crystallization:
-
Add a small amount of a non-polar "anti-solvent" like heptane or hexane dropwise until you see persistent cloudiness.
-
Gently scratch the inside of the flask with a glass rod at the liquid-air interface.
-
Add a seed crystal from a previous pure batch, if available.
-
-
Cool: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) or freezer (-20°C) to maximize crystal formation.
-
Isolate: Collect the resulting crystalline solid by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Question 3: What is the best general-purpose method for purifying this compound on a multi-gram scale?
Answer: For multi-gram quantities, recrystallization is the most efficient and cost-effective first-pass purification method. It is excellent for removing minor amounts of impurities that have different solubility profiles from the target compound.
The key is selecting an appropriate solvent system. For this compound, you need a solvent (or solvent pair) that meets these criteria:
-
The compound is highly soluble at elevated temperatures.
-
The compound is poorly soluble at low temperatures.
-
The impurities are either highly soluble at all temperatures (stay in the mother liquor) or insoluble at all temperatures (can be filtered out hot).
Based on the structure (a polar carboxylic acid on a moderately polar heterocyclic core), mixed solvent systems are often ideal.
| Solvent System | Rationale |
| Ethyl Acetate / Heptane | Recommended Start. The compound has good solubility in hot ethyl acetate. Heptane acts as an anti-solvent to reduce solubility upon cooling, inducing crystallization. A similar system is used for related compounds.[4] |
| Ethanol / Water | A classic choice for polar organic acids. The compound dissolves in hot ethanol, and water is added to decrease polarity and force crystallization.[5] |
| Methanol | If the crude product is highly pure, a single-solvent recrystallization from a minimal amount of hot methanol may be sufficient. |
Workflow for Purification Method Selection
The following diagram outlines a logical workflow for deciding on the appropriate purification strategy for your crude material.
Caption: A decision tree for selecting the appropriate purification method.
Question 4: Can you provide a detailed protocol for recrystallization?
Answer: Certainly. This protocol uses the recommended Ethyl Acetate (EtOAc) / Heptane solvent system.
Detailed Protocol: Recrystallization of this compound
-
Dissolution:
-
Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot ethyl acetate. Start with ~20-30 mL and add more in small portions while heating and stirring until the solid just dissolves. Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing yield.
-
-
Hot Filtration (Optional but Recommended):
-
If you observe any insoluble impurities (e.g., inorganic salts, particulates), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
-
Cooling & Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, begin adding heptane slowly with stirring. You will observe the solution becoming cloudy. Continue adding heptane until the cloudiness persists or a significant precipitate has formed. A typical ratio might be 1:2 to 1:4 (EtOAc:Heptane).
-
Place the flask in an ice bath or refrigerator for at least 1 hour to complete the crystallization process.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Gently press the crystals with a spatula to remove excess solvent.
-
-
Washing:
-
Wash the filter cake with a small amount of a cold solvent mixture (e.g., 1:4 EtOAc/Heptane). Causality: A cold solvent wash removes residual mother liquor containing soluble impurities without significantly dissolving your product.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish and dry them under high vacuum, preferably in a vacuum oven at a mild temperature (40-50°C), until a constant weight is achieved.
-
Question 5: Recrystallization failed to achieve the desired purity. How should I approach column chromatography?
Answer: If recrystallization is insufficient, typically due to impurities with very similar solubility profiles, silica gel column chromatography is the next logical step. The acidic nature of the carboxylic acid and the basicity of the pyridine nitrogen can, however, lead to challenges like peak tailing on standard silica gel.[6]
Method Development & Protocol: Column Chromatography
-
TLC Analysis First:
-
Develop a TLC solvent system that gives your product a Retention Factor (Rƒ) of 0.25-0.35 .
-
Starting Solvent System: Dichloromethane (DCM) / Methanol (MeOH). Start with 98:2 DCM/MeOH and increase the polarity if the Rƒ is too high.
-
Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to the solvent system. Causality: The acid protonates the basic sites on the pyridine ring and suppresses the deprotonation of your carboxylic acid. This minimizes strong ionic interactions with the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.[6]
-
-
Column Packing:
-
Choose an appropriate size column based on your sample mass (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column using the "slurry method" with your chosen mobile phase.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or DCM.
-
Alternatively, for poorly soluble compounds, use the "dry loading" method: dissolve the compound in a suitable solvent (e.g., DCM/MeOH), add a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Run the column, collecting fractions. Monitor the elution process using TLC.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield your purified product.
-
| Parameter | Recommended Starting Condition | Rationale & Troubleshooting |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard and effective. If peak tailing persists, consider using a deactivated silica or switching to a different stationary phase like alumina (basic or neutral).[6] |
| Mobile Phase | 98:2 to 95:5 Dichloromethane/Methanol + 1% Acetic Acid | Adjust the methanol percentage to achieve the target Rƒ of 0.25-0.35. Ethyl acetate can be substituted for DCM for a less toxic option. |
| Loading | Dry Loading | Recommended for this compound to ensure a narrow starting band and improve resolution. |
| Detection | UV lamp (254 nm) and/or TLC staining (e.g., potassium permanganate) | The aromatic pyrazolopyridine core is UV active. |
References
- 1. 3-bromoH-pyrazolo[1,5-a]pyridine-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
Welcome to the dedicated technical support guide for 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid (Product ID: GP-TS-3BPC). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. Our goal is to provide you with actionable insights and troubleshooting strategies to ensure the success of your experiments.
Introduction to the Molecule and its Stability Profile
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. Its unique electronic structure, arising from the fusion of a π-excessive pyrazole ring and a π-deficient pyridine ring, imparts both versatile reactivity and specific stability considerations. The presence of a bromine atom at the 3-position and a carboxylic acid at the 5-position introduces distinct reactive sites that must be carefully managed during storage and chemical transformations.
This guide will address the most common stability-related issues encountered in the laboratory, providing both preventative measures and corrective actions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed, amber glass vial at 2-8°C, protected from light and moisture. The pyrazolo[1,5-a]pyridine core can be susceptible to photodegradation, and the carboxylic acid moiety makes the compound hygroscopic.
Q2: I've observed a color change in my sample over time. What does this indicate?
A2: A gradual darkening of the solid material may suggest slow decomposition. This could be due to exposure to light, air (oxidation), or moisture. It is recommended to perform a purity check (e.g., by LC-MS or ¹H NMR) before using a sample that has changed in appearance. For critical applications, using freshly sourced material is always the best practice.
Q3: Is this compound stable in common organic solvents?
A3: The compound exhibits good stability in a range of anhydrous aprotic solvents such as DMF, DMAc, NMP, and DMSO at room temperature for short to moderate periods. However, prolonged storage in solution is not recommended. In protic solvents, especially at elevated temperatures, there is a risk of side reactions, including potential esterification if alcohols are present with an acid catalyst.
Q4: What is the pH stability range for this compound?
A4: The pyrazolo[1,5-a]pyridine scaffold can be sensitive to strongly acidic conditions, which may lead to protonation of the nitrogen atoms and potentially affect its reactivity and solubility.[1] In strongly basic conditions, the carboxylic acid will be deprotonated to the carboxylate salt, which can have different solubility characteristics. For reactions, maintaining a pH range of 4-8 is generally advisable, unless specific reaction conditions necessitate otherwise.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during reactions involving this compound and provides step-by-step troubleshooting advice.
Issue 1: Low Yield or No Reaction in Amide Coupling Reactions
Amide bond formation is a common application for this molecule. Low yields are often traced back to issues with the carboxylic acid activation or side reactions.
Potential Causes & Solutions:
-
Incomplete Carboxylic Acid Activation:
-
Reasoning: The carboxylic acid needs to be converted into a more reactive species (e.g., an active ester) to react with the amine. Inefficient activation is a common pitfall.
-
Solution:
-
Choice of Coupling Reagent: For standard couplings, use HATU or HBTU (1.1-1.2 eq.) with a non-nucleophilic base like DIPEA (2-3 eq.) in an anhydrous aprotic solvent (DMF or DCM).
-
Pre-activation: Stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes at room temperature before adding the amine. This ensures the active ester is formed in high concentration.
-
For Hindered Substrates: If either the amine or the carboxylic acid is sterically hindered, consider converting the carboxylic acid to the more reactive acyl fluoride using a reagent like TFFH.[2]
-
-
-
Side Reaction: Decarboxylation:
-
Reasoning: Heterocyclic carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[3] This is a particular risk if the reaction is heated for an extended period.
-
Solution:
-
Temperature Control: Whenever possible, run amide coupling reactions at room temperature or 0°C. If heating is necessary, keep the temperature as low as feasible and the reaction time as short as possible.
-
Monitor Progress: Use TLC or LC-MS to monitor the reaction. Once the starting material is consumed, proceed with the workup to avoid prolonged heating that could lead to product degradation.
-
-
-
Poor Solubility:
-
Reasoning: The starting material or the activated intermediate may have limited solubility in the chosen solvent, leading to a heterogeneous and slow reaction.
-
Solution:
-
Solvent Selection: DMF or NMP are generally good choices for dissolving the carboxylic acid and its salts.
-
Sonication: Briefly sonicating the mixture can help to dissolve the starting materials.
-
-
Experimental Protocol: Optimized Amide Coupling
Issue 2: Debromination or Low Conversion in Suzuki Coupling Reactions
The bromine at the 3-position is a key functional handle for cross-coupling reactions. However, this position can be prone to side reactions if conditions are not optimized.
Potential Causes & Solutions:
-
Proto-debromination (Loss of Bromine):
-
Reasoning: This side reaction, where the bromine atom is replaced by a hydrogen, can occur under Suzuki-Miyaura conditions, particularly with prolonged heating, excess base, or certain palladium catalysts.[4] The pyrazolo[1,5-a]pyridine ring system's electronics can influence the stability of the C-Br bond.
-
Solution:
-
Catalyst Choice: Use a palladium catalyst with electron-rich, bulky phosphine ligands, such as Pd(PPh₃)₄ or those generated in situ from Pd₂(dba)₃ and ligands like SPhos or XPhos. These can promote the desired cross-coupling over debromination.
-
Base Selection: Use a milder base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like K₃PO₄ if debromination is observed.
-
Temperature and Time: Run the reaction at the lowest effective temperature (e.g., 80-90°C) and for the shortest time necessary for completion.
-
-
-
Low Catalyst Turnover/Reaction Stalling:
-
Reasoning: The nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Solution:
-
Ligand Selection: Employ ligands that can effectively compete with the heterocyclic substrate for coordination to the palladium, such as the Buchwald-type biaryl phosphine ligands.
-
Solvent System: A mixture of a polar aprotic solvent (like dioxane or DME) and water is typically effective for Suzuki couplings.
-
-
Experimental Protocol: Robust Suzuki Coupling
Visualization of Key Processes
Troubleshooting Workflow for Amide Coupling
Caption: A decision-making workflow for troubleshooting low yields in amide coupling reactions.
Potential Degradation Pathway: Thermal Decarboxylation
Caption: Simplified pathway for potential thermal decarboxylation.
Summary of Stability and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Minimizes slow thermal degradation. |
| Light Exposure | Store in amber vials, protected from light. | The heterocyclic ring system may be photosensitive. |
| Moisture | Store in a desiccated environment. | The carboxylic acid is hygroscopic. |
| pH in Aqueous Media | Maintain between 4 and 8 where possible. | Avoids potential side reactions under strongly acidic or basic conditions.[1] |
| Reaction Temperature | Use the lowest effective temperature. | Reduces the risk of thermal decarboxylation.[3] |
References
- 1. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
Welcome to the Technical Support Center for the purification of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. Our approach is rooted in scientific principles and field-tested expertise to ensure you can confidently navigate the challenges of your experimental work.
Introduction: Understanding the Chemistry of Purification
This compound is a key building block in medicinal chemistry and drug discovery.[1] Its synthesis often involves the hydrolysis of the corresponding methyl ester, methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate.[2] The primary challenge in its purification is the removal of unreacted starting materials, potential side-products, and other process-related impurities. This guide will address these challenges through a series of frequently asked questions, detailed protocols, and troubleshooting advice.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound shows a significant amount of a less polar impurity by TLC and HPLC. What is the likely identity of this impurity and how can I remove it?
A1: The most probable less polar impurity is the unreacted starting material, methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate. This is a common issue when the hydrolysis reaction does not go to completion.
Expert Insight: The carboxylic acid product is significantly more polar than its ester precursor. This difference in polarity is the key to their separation.
Recommended Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method for separating a carboxylic acid from a neutral compound like an ester.
-
Principle: The carboxylic acid will deprotonate in a basic aqueous solution to form a water-soluble carboxylate salt, while the neutral ester will remain in the organic phase.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) sodium hydroxide (NaOH) solution. The carboxylate salt of your product will move into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any residual ester.
-
Acidify the aqueous layer to a pH of ~2-3 with cold 1M hydrochloric acid (HCl). Your product will precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
-
Recrystallization: If the ester impurity is present in a smaller amount, recrystallization can be effective.
-
Principle: The solubility of the carboxylic acid and the ester will differ in a given solvent system. By carefully selecting the solvent, the carboxylic acid can be selectively crystallized, leaving the more soluble ester in the mother liquor.
-
Recommended Solvents: A mixed solvent system of ethanol and water, or methanol and water, is often effective for pyrazole derivatives.[3]
-
Q2: I am attempting to recrystallize my this compound, but it is "oiling out" instead of forming crystals. What causes this and how can I resolve it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a point where the solute's solubility is exceeded while the temperature is still high enough for it to be a liquid.[4][5][6]
Troubleshooting "Oiling Out":
| Possible Cause | Solution | Scientific Rationale |
| High concentration of impurities | Perform a preliminary purification step like acid-base extraction to remove the bulk of impurities. | Impurities can significantly depress the melting point of the compound, making it more prone to oiling out.[7] |
| Cooling the solution too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. | Slow cooling allows for the orderly arrangement of molecules into a crystal lattice rather than a disordered liquid phase. |
| Inappropriate solvent system | 1. Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution. 2. Try a different solvent system with a lower boiling point. | 1. This reduces the supersaturation level at higher temperatures. 2. A lower boiling point solvent ensures the solution temperature drops below the compound's melting point before crystallization begins.[5] |
| Supersaturation is too high | Use slightly more hot solvent than the minimum required to dissolve the solid. | This reduces the degree of supersaturation upon cooling, favoring slower, more controlled crystal growth. |
Q3: My HPLC analysis shows a peak with significant tailing for my purified this compound. How can I improve the peak shape?
A3: Peak tailing for acidic and basic compounds like pyrazolopyridines is often due to secondary interactions with the stationary phase. [8][9][10][11][12] For an acidic compound, this can be due to interactions with residual silanol groups on the silica-based column.
Strategies to Improve Peak Shape in HPLC:
-
Mobile Phase pH Adjustment: The most effective way to reduce tailing for an acidic compound is to lower the pH of the mobile phase.
-
Recommendation: Use a mobile phase with a pH of 2.5-3. This will ensure the carboxylic acid is fully protonated and minimize its interaction with the stationary phase. A phosphate buffer is a good choice for this pH range.
-
-
Use of a High-Purity, End-Capped Column: Modern HPLC columns are designed to minimize residual silanol groups.
-
Recommendation: Employ a high-purity, end-capped C18 column.
-
-
Optimize Mobile Phase Composition:
-
Recommendation: Acetonitrile is often a good organic modifier for pyridine-containing compounds. A gradient elution from a lower to a higher concentration of acetonitrile can help in resolving impurities with different polarities.
-
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general starting point for the HPLC analysis of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 1:1 mixture of acetonitrile and water |
Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity analysis.
Protocol 2: Purification by Recrystallization
This protocol describes a mixed-solvent recrystallization procedure.
-
Solvent Selection: In a small test tube, add a few milligrams of your crude product. Add a few drops of ethanol and heat to dissolve. Then, add water dropwise until a slight turbidity appears. If the turbidity disappears upon heating and reappears upon cooling, this is a good solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Recrystallization Troubleshooting Flowchart:
Caption: Decision tree for recrystallization.
Identification of Impurities by NMR
1H and 13C NMR spectroscopy are powerful tools for assessing the purity of your compound and identifying impurities.
Expected 1H NMR Signals for this compound:
The 1H NMR spectrum will show characteristic signals for the aromatic protons on the pyrazolopyridine ring system. The exact chemical shifts will be dependent on the solvent used.
Identifying Methyl Ester Impurity by 1H NMR:
The key differentiating signal for the methyl ester impurity will be a singlet corresponding to the methyl group protons (-OCH₃), typically appearing around 3.8-4.0 ppm.[13][14] The absence of this peak is a good indicator of the successful hydrolysis and purity of your carboxylic acid.
NMR Analysis Workflow:
Caption: Workflow for identifying ester impurity by 1H NMR.
References
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-bromoH-pyrazolo[1,5-a]pyridine-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. reddit.com [reddit.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromtech.com [chromtech.com]
- 12. uhplcs.com [uhplcs.com]
- 13. mdpi.com [mdpi.com]
- 14. epubl.ktu.edu [epubl.ktu.edu]
Technical Support Center: Optimizing Catalyst Selection for Reactions with 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
Welcome, esteemed researchers, to our dedicated technical support center for optimizing catalytic cross-coupling reactions with 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid. This guide is designed to be a practical resource for scientists and professionals in drug development, providing in-depth technical advice and troubleshooting strategies in a user-friendly question-and-answer format. Our goal is to empower you to navigate the complexities of catalyst selection and reaction optimization for this versatile heterocyclic building block.
The unique structure of this compound, featuring a bromine atom for cross-coupling, a pyridine-like nitrogen that can interact with catalyst systems, and a carboxylic acid group that can influence solubility and reactivity, presents a distinct set of challenges and opportunities. This guide will delve into the nuances of leveraging this substrate in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Part 1: General Considerations & Frequently Asked Questions (FAQs)
This section addresses overarching questions you might have before embarking on your experiments.
Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: There are three main challenges to consider:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine-like nitrogen in the pyrazolo[1,5-a]pyridine ring system can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] This is a common issue with nitrogen-containing heterocycles.
-
The Carboxylic Acid Group: The acidic proton of the carboxylic acid will react with the basic reagents typically used in cross-coupling reactions, necessitating the use of additional equivalents of base. Furthermore, the carboxylate anion can influence the solubility of the starting material and intermediates, and in some cases, may coordinate to the palladium catalyst.
-
Potential for Decarboxylation: Under thermal stress, there is a risk of decarboxylation, leading to the formation of 3-bromopyrazolo[1,5-a]pyridine as a byproduct. This side reaction is dependent on the reaction temperature and the specific catalytic system employed.
Q2: Should I protect the carboxylic acid group before performing a cross-coupling reaction?
A2: While not always necessary, protecting the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester), can be a beneficial strategy to circumvent some of the challenges mentioned above.[2]
-
Benefits of Protection: Esterification improves solubility in common organic solvents like dioxane and toluene, prevents complications arising from the acidic proton, and can reduce the risk of decarboxylation under certain conditions.
-
When to Consider Protection: If you are observing low yields, significant byproduct formation, or poor solubility of your starting material under basic conditions, protecting the carboxylic acid is a logical next step.
Q3: How do I choose an appropriate solvent for my reaction?
A3: Solvent selection is critical for ensuring that all components of the reaction, including the catalyst, substrate, and base, are sufficiently soluble.
-
Common Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are often good starting points. Toluene is also widely used, particularly in Buchwald-Hartwig aminations.[3]
-
Solubility Considerations: Due to the polar carboxylic acid group, you may find that solvent mixtures, such as dioxane/water or THF/water, are necessary to achieve homogeneity, especially for Suzuki-Miyaura reactions. However, be mindful that water can promote hydrodehalogenation in some cases.
Part 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 3-position of the pyrazolopyridine core and various aryl or vinyl groups.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%) | These are robust and versatile catalysts for a wide range of Suzuki couplings.[4] Pd(dppf)Cl₂ is often effective for heteroaromatic substrates. |
| Ligand | dppf or PPh₃ (if not using a pre-coordinated catalyst) | These ligands provide a good balance of electron-donating properties and steric bulk to promote the catalytic cycle. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Carbonate bases are generally well-tolerated and effective. An aqueous solution of the base is often used. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME | These solvent systems are effective at dissolving both the organic and inorganic components of the reaction. |
| Temperature | 80-100 °C | This temperature range is typically sufficient to drive the reaction to completion without significant decarboxylation. |
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura reaction has a low yield or did not go to completion. What should I do?
A4: Low conversion is a common issue. Here is a systematic approach to troubleshooting:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Q5: I am observing a significant amount of the debrominated byproduct, pyrazolo[1,5-a]pyridine-5-carboxylic acid. How can I prevent this?
A5: Debromination, also known as hydrodehalogenation, is a common side reaction.
-
Cause: This is often caused by trace amounts of water or other protic impurities reacting with the palladium-hydride species that can form during the catalytic cycle.
-
Solutions:
-
Use Anhydrous Conditions: Ensure your solvents and reagents are rigorously dried.
-
Ligand Choice: For a similar pyrazolo[1,5-a]pyrimidine system, the use of a tandem catalyst system of XPhosPdG2/XPhos was shown to minimize debromination.[5] This suggests that bulky, electron-rich phosphine ligands can be beneficial.
-
Base Selection: Sometimes, the choice of base can influence the rate of hydrodehalogenation. If using an aqueous base, consider switching to an anhydrous base like K₃PO₄.
-
Part 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, which is crucial for the synthesis of many biologically active molecules.
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (2-5 mol%) or a Buchwald pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) | Buchwald pre-catalysts are often highly effective for challenging aminations.[3] |
| Ligand | XPhos or RuPhos (1.2-1.5 equivalents relative to Pd) | These bulky, electron-rich ligands are known to be effective for the amination of heteroaryl halides and can mitigate catalyst poisoning.[1] |
| Base | NaOtBu or K₃PO₄ (1.5-2.5 equivalents) | NaOtBu is a strong base that is often very effective, but K₃PO₄ can be used for base-sensitive substrates.[3] |
| Solvent | Toluene or 1,4-Dioxane | These are the most common and effective solvents for Buchwald-Hartwig aminations. |
| Temperature | 90-110 °C | This temperature range is generally required to achieve a reasonable reaction rate. |
Troubleshooting Guide: Buchwald-Hartwig Amination
Q6: My Buchwald-Hartwig amination is sluggish, and I'm getting a low yield of the desired product. What are the likely causes?
A6: Sluggish reactions are often due to catalyst inhibition or suboptimal conditions.
Caption: Decision-making workflow for optimizing Buchwald-Hartwig aminations.
Q7: The reaction mixture turns black, and I'm not getting any product. What does this indicate?
A7: The formation of palladium black is a clear sign of catalyst decomposition.
-
Cause: This can be due to a number of factors, including the presence of oxygen, high temperatures, or an inappropriate ligand that fails to stabilize the palladium(0) species.
-
Solutions:
-
Rigorous Inert Atmosphere: Ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed.
-
Use a Pre-catalyst: Buchwald pre-catalysts are designed to generate the active palladium(0) species in a controlled manner, which can reduce the formation of palladium black.
-
Lower the Temperature: If possible, try running the reaction at a lower temperature, although this may require longer reaction times.
-
Part 4: Sonogashira and Heck Couplings
While less common for this specific substrate in the literature, the Sonogashira and Heck reactions are valuable for introducing alkyne and alkene functionalities, respectively.
Recommended Starting Conditions
| Reaction | Palladium Source | Ligand | Co-catalyst/Base | Solvent | Temperature (°C) |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5 mol%) | PPh₃ | CuI (5-10 mol%), Et₃N | DMF or THF | 50-80 |
| Heck | Pd(OAc)₂ (2-5 mol%) | P(o-tol)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 |
Troubleshooting Guide: Sonogashira and Heck Couplings
Q8: My Sonogashira coupling is giving a lot of alkyne homocoupling (Glaser coupling). How can I suppress this?
A8: Glaser coupling is a common side reaction in Sonogashira couplings.
-
Cause: This is an oxidative homocoupling of the terminal alkyne, often promoted by the copper co-catalyst in the presence of oxygen.
-
Solutions:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas.
-
Copper-Free Conditions: There are numerous copper-free Sonogashira protocols that can be employed to avoid this side reaction entirely. These often require a different palladium catalyst and base system.
-
Amine Base: Using an amine base like triethylamine or diisopropylethylamine is crucial.
-
Q9: In my Heck reaction, I'm observing poor regioselectivity with my alkene. What can I do?
A9: Regioselectivity in Heck reactions can be influenced by several factors.
-
Ligand Control: The steric and electronic properties of the phosphine ligand play a significant role in determining the regioselectivity of the migratory insertion step. Screening different phosphine ligands is often necessary.
-
Alkene Electronics: The electronic nature of the alkene substrate is a primary determinant of regioselectivity. Electron-poor alkenes (e.g., acrylates) tend to give the β-arylation product with high selectivity.
-
Additives: In some cases, the addition of salts like LiCl can influence the regioselectivity.
Part 5: Experimental Protocols
The following are generalized protocols that should serve as a starting point for your optimizations.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 equiv.), the ligand (e.g., XPhos, 0.06 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., toluene).
-
Heat the reaction mixture to 90-110 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-bromoH-pyrazolo[1,5-a]pyridine-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of the Carboxylic Acid Group
<
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common challenge in organic synthesis: the low reactivity of the carboxylic acid group. Here, you will find a series of frequently asked questions and troubleshooting guides designed to help you overcome experimental hurdles and achieve your synthetic goals.
FAQs and Troubleshooting Guides
Why is my carboxylic acid not reacting? Understanding the fundamentals.
It's a frequent frustration in the lab: you've set up your reaction to form an amide or an ester from a carboxylic acid, but upon analysis, you find only starting material. The root of this issue often lies in the inherent chemical nature of the carboxylic acid group itself.
Fundamentally, the hydroxyl (-OH) group of a carboxylic acid is a poor leaving group.[1] For a nucleophile, such as an amine or an alcohol, to successfully attack the carbonyl carbon, the hydroxyl group must be able to depart. However, the hydroxide ion (OH⁻) is a strong base, making it an unfavorable leaving group.
Furthermore, in the presence of a basic nucleophile like an amine, a rapid acid-base reaction occurs. The amine deprotonates the carboxylic acid to form a highly unreactive carboxylate anion and a protonated amine.[2][3][4] The resulting carboxylate has a decreased electrophilicity at the carbonyl carbon, rendering it resistant to nucleophilic attack.[1]
To overcome this low reactivity, the carboxylic acid must be "activated." This involves converting the hydroxyl group into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack.
What are the most common methods for activating a carboxylic acid?
There are several reliable strategies to activate a carboxylic acid for subsequent reactions, primarily to form amides and esters. The choice of method often depends on the specific substrates, desired reaction conditions (e.g., aqueous vs. organic solvent), and the sensitivity of other functional groups in your molecules. The most prevalent methods fall into three main categories:
-
Conversion to Acid Chlorides: This is a classic and highly effective method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) readily convert carboxylic acids into the corresponding acid chlorides.[5][6][7] Acid chlorides are significantly more reactive than carboxylic acids because the chloride ion is an excellent leaving group.[8]
-
Use of Carbodiimide Coupling Agents: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used, especially in peptide synthesis and bioconjugation.[2][9][10] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10][11] This intermediate is then readily attacked by a nucleophile.
-
Formation of Active Esters: This strategy involves converting the carboxylic acid into an ester with a good leaving group. This can be achieved in situ using coupling agents like HBTU or HATU, or by pre-forming stable active esters, such as N-hydroxysuccinimide (NHS) esters.[12][13] These active esters can then be isolated and reacted with a nucleophile in a separate step.
My reaction with a carbodiimide (DCC or EDC) is still sluggish or failing. What should I check?
Even with a coupling agent, several factors can impede your reaction. Here's a troubleshooting checklist:
-
Solvent Choice: Ensure you are using an appropriate solvent. For DCC, which is hydrophobic, non-aqueous organic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are necessary.[9][10] EDC is water-soluble and is the reagent of choice for reactions in aqueous buffers, making it ideal for bioconjugation.[9][10][14]
-
pH of the Reaction: For EDC-mediated couplings in aqueous solutions, the pH is critical. The activation of the carboxyl group is most efficient at a slightly acidic pH (around 4.5-6.0).[15] However, the subsequent reaction with a primary amine is more favorable at a slightly basic pH (7.2-8.5).[16] A two-step protocol, where the activation is performed at a lower pH before adding the amine and adjusting the pH, can be beneficial.
-
Hydrolysis of the Intermediate: The O-acylisourea intermediate formed with carbodiimides is highly reactive but also susceptible to hydrolysis, especially in aqueous environments.[9] This hydrolysis regenerates the carboxylic acid and reduces your yield. To mitigate this, consider adding N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. These additives react with the O-acylisourea intermediate to form a more stable NHS ester, which is less prone to hydrolysis and reacts efficiently with amines.[9]
-
Side Reactions: A common side reaction with carbodiimides is the formation of an unreactive N-acylurea.[17][18] The addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure can help to suppress this side reaction and improve coupling efficiency by forming a more selective active ester intermediate.[17]
-
Byproduct Removal: A significant drawback of DCC is the formation of the byproduct dicyclohexylurea (DCU), which is often insoluble in common organic solvents and can complicate product purification.[9] If you are using DCC, be prepared for a filtration step to remove the DCU precipitate. EDC offers an advantage here, as its urea byproduct is water-soluble and can be easily removed by aqueous extraction.[14][19]
In-Depth Technical Guides & Protocols
Protocol 1: Activation of a Carboxylic Acid using Thionyl Chloride to form an Acid Chloride
This protocol is suitable for substrates that are stable to acidic conditions and elevated temperatures. The resulting acid chloride is highly reactive and should be used immediately or stored under anhydrous conditions.
Materials:
-
Carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, optional)
-
Round-bottom flask with a reflux condenser and drying tube
-
Stir bar
Procedure:
-
Setup: In a fume hood, add the carboxylic acid to a round-bottom flask equipped with a stir bar.
-
Solvent Addition: Add an anhydrous solvent if desired. For many reactions, using a slight excess of thionyl chloride as the solvent is also common.[6]
-
Reagent Addition: Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the flask at room temperature. If the reaction is sluggish, a catalytic amount of DMF can be added to form the highly reactive Vilsmeier reagent.[8][20]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by observing the evolution of sulfur dioxide and hydrogen chloride gas (which should be scrubbed through a base trap). The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude acid chloride can then be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Thionyl chloride and the resulting acid chloride are both highly reactive with water. Therefore, maintaining anhydrous conditions throughout the procedure is crucial to prevent the hydrolysis of these species.
-
Reflux: Heating the reaction mixture increases the rate of reaction, ensuring complete conversion of the carboxylic acid to the acid chloride.
-
DMF Catalyst: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent activating agent and can accelerate the conversion, especially for less reactive carboxylic acids.[8]
Protocol 2: EDC/NHS-Mediated Amide Coupling in Aqueous Solution
This two-step protocol is ideal for bioconjugation, such as labeling proteins with small molecules, where maintaining the biological activity of the protein is essential.
Materials:
-
Carboxylic acid-containing molecule
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column for purification
Procedure: Step 1: Activation of the Carboxylic Acid
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add the EDC and Sulfo-NHS solutions to the carboxylic acid solution. A typical molar ratio is a 1.2- to 1.5-fold excess of EDC and Sulfo-NHS relative to the carboxylic acid.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
Step 2: Coupling to the Amine
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated carboxylic acid solution from Step 1 to the amine-containing molecule solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C.
-
Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and byproducts.
Causality Behind Experimental Choices:
-
Two-Step Procedure: Performing the activation at a lower pH (6.0) protonates the primary amines on a protein, preventing them from reacting with the newly formed NHS-esters and minimizing unwanted polymerization.[15] The pH is then raised for the coupling step to deprotonate the amines, making them nucleophilic.
-
Sulfo-NHS: The use of Sulfo-NHS creates a water-soluble and more stable active ester intermediate, which increases the coupling efficiency and reduces the rate of hydrolysis compared to using EDC alone.[9]
-
Quenching: The addition of a small molecule primary amine like Tris or glycine is essential to react with and cap any remaining active esters, preventing further reactions during purification and storage.[16]
The Impact of Molecular Structure on Reactivity
How do steric and electronic effects influence my reaction's success?
Beyond the choice of activation method, the intrinsic properties of your carboxylic acid and nucleophile play a significant role.
-
Steric Hindrance: Bulky groups near the carboxylic acid or the nucleophilic amine/alcohol can physically block the reactive sites, slowing down or even preventing the reaction.[21][22][23] For example, a carboxylic acid with a tertiary carbon adjacent to the carbonyl group will be less reactive than a primary one. Similarly, a primary amine is a more effective nucleophile than a sterically hindered secondary amine. If you suspect steric hindrance is an issue, you may need to use more forcing conditions (e.g., higher temperatures, longer reaction times) or a more potent activating agent.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the carboxylic acid can influence the electrophilicity of the carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs): Groups like halogens or nitro groups near the carboxylic acid increase the partial positive charge on the carbonyl carbon through an inductive effect.[24][25][26] This makes the carboxylic acid more acidic and the carbonyl carbon more electrophilic, which can facilitate the reaction.[27][28]
-
Electron-Donating Groups (EDGs): Alkyl groups or methoxy groups can donate electron density, which slightly reduces the electrophilicity of the carbonyl carbon and can decrease the reactivity of the carboxylic acid.[26][29]
-
Comparative Summary of Common Coupling Agents
| Coupling Agent | Solvent | Byproduct | Advantages | Disadvantages |
| DCC | Organic (DCM, DMF) | Dicyclohexylurea (DCU) - Insoluble | Highly effective, inexpensive | Byproduct can be difficult to remove, not suitable for aqueous reactions[9][19] |
| EDC | Aqueous or Organic | Water-soluble urea | Water-soluble byproduct is easily removed, ideal for bioconjugation[9][14][18] | O-acylisourea intermediate is prone to hydrolysis[9] |
| HBTU/HATU | Organic (DMF, NMP) | Water-soluble urea and HOBt/HOAt | High coupling efficiency, low racemization, suitable for difficult couplings[17] | More expensive than carbodiimides, requires a non-nucleophilic base[18] |
Visualizing the Process
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reactivity.
Mechanism of Carbodiimide Activation with NHS
Caption: Carbodiimide activation with NHS stabilization.
References
- 1. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. jackwestin.com [jackwestin.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. interchim.fr [interchim.fr]
- 15. researchgate.net [researchgate.net]
- 16. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bachem.com [bachem.com]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 22. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. quora.com [quora.com]
- 24. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester | Pharmaguideline [pharmaguideline.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. quora.com [quora.com]
- 28. echemi.com [echemi.com]
- 29. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Methods for 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
Introduction
3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS: 876379-79-2, Molecular Formula: C₈H₅BrN₂O₂) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid bicyclic core and functional handles—a bromine atom and a carboxylic acid—make it a versatile scaffold for synthesizing complex molecules with potential therapeutic applications. The structural integrity, purity, and stability of this intermediate are paramount, as they directly impact the quality, safety, and efficacy of any resulting active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical methodologies for the characterization and quality control of this compound. We will move beyond simple procedural lists to explore the scientific rationale behind method selection and optimization, offering field-proven insights for researchers, analytical chemists, and drug development professionals. Our focus is on establishing robust, self-validating analytical systems that ensure data integrity from the bench to regulatory submission.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity and Quantification
For routine purity assessment and quantification, RP-HPLC is the undeniable method of choice due to its high resolution, reproducibility, and robustness. The primary analytical challenge with this molecule is managing the ionizable carboxylic acid group, which can cause poor peak shape (tailing) if not properly addressed.
Expertise & Causality in Method Development
The core principle of our HPLC strategy is to suppress the ionization of the carboxylic acid (pKa ≈ 3-4) to retain it on a nonpolar stationary phase and achieve a sharp, symmetrical peak. This is achieved by acidifying the mobile phase.
-
Column Selection: A C18 (octadecylsilane) column is the standard starting point. Its nonpolar nature provides effective retention for the moderately hydrophobic pyrazolopyridine core.
-
Mobile Phase Strategy: An acidified mobile phase is non-negotiable. We recommend a gradient elution using acetonitrile (ACN) or methanol (MeOH) as the organic modifier and water with an acidic additive.
-
Acid Modifier: Formic acid (0.1%) is an excellent choice as it is volatile and compatible with mass spectrometry, facilitating a seamless transition to LC-MS for peak identification. Trifluoroacetic acid (TFA) can offer sharper peaks but may cause ion suppression in MS and is difficult to remove from the column.
-
-
Detection: The conjugated aromatic system of the molecule provides strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for simultaneous monitoring at multiple wavelengths and spectral analysis for peak purity assessment. The optimal detection wavelength should be determined by acquiring a UV spectrum of the analyte.
Experimental Protocol: HPLC Purity Determination
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with PDA detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
PDA Wavelength: 254 nm (or optimal λmax).
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent) to create a 0.5 mg/mL stock solution.
-
Further dilute as necessary for analysis.
-
-
Gradient Elution:
-
Run a linear gradient from 10% B to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to initial conditions (10% B) and equilibrate for 5 minutes before the next injection.
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate the area percent of the main peak to determine purity.
-
Use the PDA detector to check for co-eluting impurities by assessing peak purity across the spectral field.
-
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 3.5-5 µm | Provides optimal retention for the nonpolar core. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Acid suppresses ionization of the carboxylic acid, ensuring good peak shape. |
| Elution Mode | Gradient | Effectively resolves the main compound from potential impurities with varying polarities. |
| Detector | PDA/UV | High sensitivity due to the conjugated aromatic system. |
| Column Temp. | 30-40 °C | Ensures reproducible retention times and improves peak efficiency. |
Visualization: HPLC Method Development Workflow
Caption: Workflow for developing a robust RP-HPLC method.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
While HPLC-UV provides quantitative data on purity, it offers no definitive structural information about the analyte or its impurities. LC-MS is the gold standard for confirming molecular identity and characterizing unknown peaks.
Expertise & Causality in Method Development
The LC method developed for HPLC-UV serves as a perfect starting point. The key is selecting the appropriate ionization source and mode.
-
Ionization Source: Electrospray Ionization (ESI) is ideal for this molecule as it is a soft ionization technique suitable for polar, thermally labile compounds.
-
Ionization Mode: The molecule has two key sites for ionization: the basic nitrogen atoms on the pyrazolopyridine ring and the acidic carboxylic acid group.
-
Positive Ion Mode ([M+H]⁺): Protonation will likely occur on one of the ring nitrogens. This is typically a very sensitive mode for nitrogen-containing heterocycles.
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid will readily deprotonate to form a carboxylate anion. This mode is also expected to yield a strong signal and can be highly specific.
-
Recommendation: Analyze in both modes to gather the maximum amount of information and determine which provides better sensitivity and less noise.
-
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is highly recommended. It provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₈H₅BrN₂O₂) and distinguish it from isobaric impurities.
Experimental Protocol: LC-MS Identification
-
LC System: Utilize the same LC conditions as the HPLC Purity method. The use of a volatile buffer like formic acid is critical here.
-
MS System:
-
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.
-
Ion Source: ESI.
-
Scan Range: m/z 50-500.
-
Gas Temperature: 325 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Mode: Positive and Negative ion modes (separate runs).
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the parent compound.
-
In positive mode, search for the [M+H]⁺ ion corresponding to the two major bromine isotopes.
-
In negative mode, search for the [M-H]⁻ ion.
-
Compare the measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm.
-
Data Presentation: Expected Mass-to-Charge Ratios
| Ion Adduct | Formula | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) | Expected Ratio |
| [M+H]⁺ | [C₈H₆BrN₂O₂]⁺ | 240.9607 | 242.9587 | ~1:1 |
| [M-H]⁻ | [C₈H₄BrN₂O₂]⁻ | 238.9462 | 240.9441 | ~1:1 |
| [M+Na]⁺ | [C₈H₅BrN₂O₂Na]⁺ | 262.9427 | 264.9406 | ~1:1 |
Note: Theoretical m/z values are based on monoisotopic masses.[3] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a powerful confirmation of the presence of a single bromine atom in the molecule.
Visualization: LC-MS Analysis Workflow
Caption: From separation to identification in an LC-MS system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
For absolute confirmation of the chemical structure, nothing surpasses NMR spectroscopy. ¹H and ¹³C NMR provide atom-level connectivity information, confirming the pyrazolopyridine core structure, the substitution pattern, and the presence of all functional groups.
Expertise & Causality in Experimental Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its polarity readily dissolves the carboxylic acid, and importantly, its acidic proton (COOH) is observable and does not rapidly exchange, typically appearing as a broad singlet far downfield. A patent for a related bromopyrazolopyridine carboxylic acid utilizes DMSO-d₆ for analysis.[4]
-
Technique:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): Used to definitively assign proton and carbon signals and confirm connectivity if the 1D spectra are ambiguous.
-
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Gently vortex to ensure complete dissolution.
-
-
Acquisition:
-
Acquire spectra on a 400 MHz or higher field spectrometer.
-
Acquire a standard ¹H spectrum, followed by a ¹³C spectrum.
-
Set the spectral width to cover the expected chemical shift ranges (e.g., 0-15 ppm for ¹H, 0-200 ppm for ¹³C).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H signals to determine proton ratios.
-
Analyze chemical shifts and coupling constants to assign the structure. The aromatic region should show distinct signals for the protons on the bicyclic ring system.
-
Data Presentation: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| COOH | > 12.0 | Broad Singlet | Highly deshielded, exchanges with D₂O. |
| Aromatic CH | 7.0 - 9.0 | Doublets, Triplets | Specific shifts and couplings depend on the exact position on the rings. |
| Pyrazolo CH | ~8.0 - 8.5 | Singlet | Proton on the pyrazole ring. |
Comparative Analysis of Key Methods
The choice of analytical technique is dictated by the specific question being asked. No single method provides all the answers. The table below offers a comparative summary to guide your analytical strategy.
| Feature | RP-HPLC (UV/PDA) | LC-MS | NMR Spectroscopy |
| Primary Use | Purity, Quantification | Identification, Impurity Profiling | Absolute Structure Elucidation |
| Specificity | Moderate (retention time) | High (m/z, fragmentation) | Very High (atomic connectivity) |
| Sensitivity | High (µg/mL) | Very High (ng/mL to pg/mL) | Low (mg scale) |
| Throughput | High | Medium | Low |
| Quantitative? | Yes (Primary Method) | Yes (with standards) | Yes (qNMR, specialized) |
| Complexity | Low to Medium | High | High |
| Key Insight | "How much is there?" | "What is it?" | "What is its exact structure?" |
Conclusion
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound.
-
RP-HPLC forms the foundation of quality control, providing reliable purity and quantitative data.
-
LC-MS serves as an indispensable tool for confirming molecular identity and investigating any impurities detected by HPLC.
-
NMR Spectroscopy is the ultimate authority for structural confirmation, providing the unambiguous proof of structure required in regulated environments.
By strategically combining these techniques, researchers and developers can build a complete analytical profile of this important chemical building block, ensuring data integrity and confidence in its quality for downstream applications in drug discovery and development.
References
- 1. 3-Bromopyrazolo(1,5-a)pyridine-5-carboxylic acid | C8H5BrN2O2 | CID 45789676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appretech.com [appretech.com]
- 3. PubChemLite - this compound (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 4. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
A Comparative Analysis of the Biological Activity of Pyrazolo[1,5-a]pyridine Analogs: A Guide for Researchers
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the biological activity of derivatives of this scaffold, with a focus on anticancer and antitubercular applications. We will use 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid as a key synthetic intermediate to explore the structure-activity relationships (SAR) of more complex and potent analogs.
The Pyrazolo[1,5-a]pyridine Core: A Versatile Scaffold
The fused bicyclic structure of pyrazolo[1,5-a]pyridine, consisting of a pyrazole ring fused to a pyridine ring, provides a rigid and planar framework that is amenable to chemical modifications at multiple positions.[1] This structural versatility allows for the fine-tuning of physicochemical properties and biological targets, making it an attractive starting point for drug discovery programs.[2] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3]
The introduction of a bromine atom at the 3-position and a carboxylic acid at the 5-position, as in this compound, creates a versatile intermediate for further chemical elaboration through cross-coupling reactions and amide bond formation. While direct biological activity data for this specific compound is not extensively reported in the public domain, its utility as a building block for more potent analogs is of significant interest.
Comparative Biological Activity: Anticancer and Antitubercular Potential
The true potential of the pyrazolo[1,5-a]pyridine scaffold is realized in its more complex derivatives. The following sections compare the biological activities of various analogs, highlighting key structural modifications that enhance potency.
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine core, a closely related analog where a pyrimidine ring is fused with the pyrazole, has been a particularly fruitful area of research for the development of novel anticancer agents.[2] These compounds often exert their effects through the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[1]
Table 1: Comparative Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 29 | Pyrazolo[1,5-a]pyrimidine with specific substitutions | MCF7 (Breast) | 17.12 | [4] |
| HepG2 (Liver) | 10.05 | [4] | ||
| A549 (Lung) | 29.95 | [4] | ||
| Caco2 (Colon) | 25.24 | [4] | ||
| Compound 46 | Pyrazolo[1,5-a]pyrimidine derivative | HCT116 (Colon) | 1.51 | [4] |
| Compound 47 | Pyrazolo[1,5-a]pyrimidine derivative | MCF7 (Breast) | 7.68 | [4] |
| Compound 139 | Isoxazole-pyrazolo[1,5-a]pyrimidine | PC3 (Prostate) | 0.03 | [4] |
| DU145 (Prostate) | 0.042 | [4] | ||
| A549 (Lung) | 0.011 | [4] | ||
| MCF7 (Breast) | 0.017 | [4] | ||
| Compound 14a | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | HCT116 (Colon) | 0.0020 | [5] |
Note: The specific structures of the compounds are detailed in the cited references.
The data clearly indicates that substitutions on the pyrazolo[1,5-a]pyrimidine core can lead to highly potent anticancer agents, with some compounds exhibiting nanomolar to low micromolar activity against a range of cancer cell lines.[4][5] The remarkable potency of compound 139, an isoxazole-fused analog, highlights the significant gains in activity that can be achieved through thoughtful structural design.[4]
A common mechanism of action for many anticancer pyrazolo[1,5-a]pyrimidines is the inhibition of protein kinases. For instance, various derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), PIM-1 kinase, and tropomyosin receptor kinases (Trks).[4][6]
Figure 1: General signaling pathway of kinase inhibition by pyrazolo[1,5-a]pyridine analogs.
Antitubercular Activity
The pyrazolo[1,5-a]pyridine scaffold has also emerged as a promising framework for the development of novel antitubercular agents, with potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[7][8]
Table 2: Comparative Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives
| Compound ID | Modifications | Mtb Strain | MIC (µg/mL) | Reference |
| Series 6 | Diaryl side chain | H37Rv (drug-susceptible) | < 0.002–0.381 | [7] |
| INH-resistant | < 0.002–0.465 | [7] | ||
| RMP-resistant | < 0.002–0.004 | [7] | ||
| Compound 5k | Specific substitutions | H37Rv (drug-susceptible) | Not specified in abstract, but potent | [8] |
| Clinically isolated MDR-TB | Not specified in abstract, but potent | [8] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. The specific structures are detailed in the cited references.
The introduction of a carboxamide group at the 3-position of the pyrazolo[1,5-a]pyridine ring, often coupled with diaryl side chains, has proven to be a particularly effective strategy for achieving potent antitubercular activity.[7] Notably, some of these compounds retain their high potency against isoniazid (INH) and rifampicin (RMP) resistant strains, addressing a critical need in the treatment of multidrug-resistant tuberculosis (MDR-TB).[7]
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following are representative methodologies for assessing the anticancer and antitubercular activities of pyrazolo[1,5-a]pyridine analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and a vehicle control) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: Workflow for the MTT assay to determine in vitro anticancer activity.
In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a commonly used method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of Mtb (e.g., H37Rv) in an appropriate broth medium.
-
Inoculation: Add the Mtb inoculum to each well containing the test compound. Include positive (drug-free) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold and its analogs, particularly the pyrazolo[1,5-a]pyrimidines, represent a highly promising class of compounds for the development of novel therapeutics. The extensive structure-activity relationship data available provides a solid foundation for the rational design of more potent and selective agents. Future research should focus on elucidating the specific molecular targets of the most active compounds and optimizing their pharmacokinetic and pharmacodynamic properties to advance them into preclinical and clinical development. The use of versatile synthetic intermediates like this compound will undoubtedly continue to play a crucial role in these endeavors.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Purity Assessment of Commercially Available 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality of starting materials is paramount. 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. Its purity can significantly impact the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purity assessment of commercially available this compound, offering field-proven insights and detailed experimental protocols.
The Significance of Purity in Drug Discovery
The journey from a chemical intermediate to a therapeutic agent is paved with rigorous quality control. For a molecule like this compound, impurities can arise from various stages of its synthesis, purification, and storage. These impurities can be unreacted starting materials, by-products from side reactions, or degradation products. Their presence, even in trace amounts, can have cascading effects on downstream reactions, leading to the formation of new, often uncharacterized, impurities in the final API. Therefore, a thorough understanding and assessment of the purity of this intermediate are not just a matter of analytical chemistry but a cornerstone of robust drug development.
Potential Impurities: A Synthesis-Based Perspective
To effectively assess purity, one must first anticipate the likely impurities. The common synthetic routes to this compound often involve the cyclization of a substituted pyridine with a pyrazole precursor, followed by bromination and hydrolysis. Based on these pathways, potential impurities can be categorized as follows:
-
Starting Materials: Incomplete consumption of reagents can lead to the presence of starting materials such as the corresponding unbrominated pyrazolo[1,5-a]pyridine-5-carboxylic acid or the ester precursor to the carboxylic acid.
-
Isomeric Impurities: Bromination of the pyrazolopyridine ring can sometimes lead to the formation of positional isomers, where the bromine atom is attached to a different position on the heterocyclic core.
-
By-products: Side reactions, such as over-bromination (di-brominated species) or incomplete hydrolysis of an ester group, can generate structurally related by-products.
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification, as well as any leftover reagents, can be present in the final product.
A Multi-Pronged Approach to Purity Determination
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment. This guide focuses on a triad of techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.
Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for determining the purity of non-volatile organic compounds. A well-developed HPLC method can separate the main compound from its impurities, allowing for their quantification.
Rationale for Method Development: The selection of the stationary phase, mobile phase, and detection wavelength is critical. For an aromatic carboxylic acid like our target compound, a reversed-phase C18 column is a suitable starting point due to its ability to retain non-polar to moderately polar compounds. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often with a small amount of acid like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid and improve peak shape), is optimized to achieve good separation. UV detection is appropriate as the pyrazolopyridine ring system contains a chromophore that absorbs UV light.
Step-by-Step HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.
B. ¹H NMR Spectroscopy for Structural Verification and Impurity Identification
¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule and can be a powerful tool for identifying and quantifying impurities, especially those that are structurally related to the main compound.
Rationale for Analysis: The ¹H NMR spectrum of this compound will show a unique set of signals corresponding to the protons on the pyrazolopyridine ring. The chemical shifts, splitting patterns, and integration of these signals can confirm the structure of the main component. Impurities will give rise to additional, often smaller, signals in the spectrum. By comparing the spectrum of a commercial sample to that of a well-characterized reference standard, one can identify and, in some cases, quantify impurities.
Step-by-Step ¹H NMR Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it can dissolve the carboxylic acid and its potential impurities.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of DMSO-d₆ in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Confirm the expected signals for this compound.
-
Look for any unexpected signals that might indicate the presence of impurities.
-
Integrate the signals of the main compound and any identified impurities to estimate their relative amounts.
-
Caption: ¹H NMR spectroscopy workflow for structural verification and impurity analysis.
C. Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to determine the molecular weight of the compound and can provide further evidence for the presence of impurities.
Rationale for Analysis: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the elemental composition of the main compound and potential impurities.
Step-by-Step MS Protocol:
-
Instrumentation: A mass spectrometer with an ESI source, preferably a high-resolution instrument like a time-of-flight (TOF) or Orbitrap analyzer.
-
Sample Introduction: The sample can be introduced directly via infusion or, more powerfully, by coupling the HPLC system to the mass spectrometer (LC-MS).
-
Ionization Mode: ESI in either positive or negative ion mode. For a carboxylic acid, negative ion mode (detecting [M-H]⁻) is often effective.
-
Data Acquisition: Acquire a full scan mass spectrum.
-
Data Analysis:
-
Confirm the presence of the expected molecular ion for this compound (C₈H₅BrN₂O₂; exact mass: 240.9534).
-
Look for other ions that could correspond to the molecular weights of potential impurities.
-
Caption: Mass spectrometry workflow for molecular weight confirmation and impurity detection.
Comparative Purity Assessment: A Hypothetical Case Study
To illustrate the application of these methods, we present a hypothetical comparison of this compound from three different commercial suppliers (Supplier A, Supplier B, and Supplier C).
Table 1: Hypothetical Purity Data from Different Suppliers
| Supplier | Stated Purity | HPLC Purity (%) | Major Impurity (by HPLC) | ¹H NMR Conformity |
| Supplier A | >98% | 98.5 | Unbrominated precursor (0.8%) | Conforms, minor impurity signals |
| Supplier B | >97% | 97.2 | Isomeric bromo-compound (1.5%) | Conforms, additional aromatic signals |
| Supplier C | >99% (Premium Grade) | 99.6 | Unidentified impurity (0.2%) | Conforms, clean spectrum |
Discussion of Hypothetical Results:
-
Supplier A: The material meets the stated purity. The major impurity is the unbrominated starting material, which is a common process-related impurity. This might be acceptable for some applications but could interfere with subsequent reactions that rely on the bromine handle.
-
Supplier B: The purity is lower than Supplier A's, and the major impurity is an isomer. Isomeric impurities can be particularly problematic as they may have similar reactivity to the desired compound, leading to a mixture of products in the next synthetic step.
-
Supplier C: This premium-grade material shows the highest purity. The low level of an unidentified impurity might warrant further investigation by LC-MS to determine its structure, especially for cGMP applications.
Conclusion and Recommendations
The purity of this compound is a critical parameter that should be rigorously assessed before its use in drug discovery and development. A multi-technique approach combining HPLC, ¹H NMR, and MS provides a comprehensive purity profile.
For researchers, we recommend the following:
-
Always request a Certificate of Analysis (CoA) from the supplier, but do not solely rely on it. Perform your own in-house testing to verify the purity.
-
Develop and validate a robust analytical method , such as the HPLC method described, to routinely assess the purity of incoming batches.
-
Use a well-characterized reference standard for comparison to aid in impurity identification.
-
Consider the potential impact of identified impurities on your downstream chemistry and the final product. For critical applications, a higher purity grade is advisable.
By implementing a thorough purity assessment strategy, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.
A Comparative Guide to the Synthesis of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic Acid: An In-Depth Validation and Comparison of Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis and validation of a common synthetic procedure for 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyridine scaffold is a key structural motif in a variety of pharmacologically active agents. This document presents a detailed, validated protocol for a frequently employed synthetic route and compares it with a viable alternative, offering insights into the practical and chemical nuances of each approach. Experimental data is provided to support the comparison, enabling researchers to make informed decisions for their synthetic strategies.
Introduction to this compound
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities. The strategic placement of a bromine atom and a carboxylic acid group on this scaffold, as in this compound, provides valuable handles for further chemical modifications, making it a crucial building block in the synthesis of complex drug candidates. The bromine atom can participate in various cross-coupling reactions, while the carboxylic acid allows for the formation of amides, esters, and other functional groups.
Validated Synthetic Procedure: Saponification of Methyl 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylate
A prevalent and straightforward method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester. This two-step approach, beginning with the synthesis of the ester followed by its saponification, is often favored for its reliability and operational simplicity.
Experimental Protocol
Step 1: Synthesis of Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate
A detailed procedure for the synthesis of the methyl ester precursor is often achieved through a [3+2] cycloaddition reaction of an N-aminopyridine with a suitable propiolate.
Step 2: Hydrolysis of Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate
The following protocol details the saponification of the methyl ester to yield the target carboxylic acid.[1]
-
Materials:
-
Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate (1.0 equiv.)
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) aqueous solution (2.6 equiv.)
-
4 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate (e.g., 195 mg, 0.764 mmol) in methanol (4 mL).[1]
-
To the solution, add 1 M aqueous NaOH (2 mL, 2.0 mmol) at room temperature.[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the methanol.[1]
-
Dilute the residue with water and acidify to a pH of approximately 3-4 with 4 N HCl.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be used in the next step without further purification.[1]
-
Rationale for Experimental Choices
The choice of sodium hydroxide as the base for saponification is standard for the hydrolysis of esters. The use of methanol as a co-solvent ensures the solubility of the starting ester. Acidification with a strong acid like HCl is necessary to protonate the carboxylate salt formed during the reaction, leading to the precipitation of the desired carboxylic acid. The extraction with ethyl acetate allows for the efficient separation of the product from the aqueous phase.
Validation Data
| Parameter | Result |
| Appearance | Solid |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| Purity (Typical) | >95% (by HPLC) |
Characterization Data:
-
¹H NMR: Spectral data for similar pyrazolo[1,5-a]pyridine-3-carboxylic acids show characteristic signals for the aromatic protons of the bicyclic system.[2]
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the bromine atom.[3]
Alternative Synthetic Route: [3+2] Cycloaddition of N-Aminopyridines
An alternative and powerful strategy for the construction of the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and a suitable dipolarophile, such as an alkyne or alkene. This approach allows for the direct installation of various substituents on the heterocyclic system.
Conceptual Synthetic Approach
A potential route to this compound via this method would involve the reaction of an appropriately substituted N-aminopyridine with an acetylenic compound bearing a bromine atom and a carboxylate or its precursor.
Mechanistic Insights
The [3+2] cycloaddition reaction is a type of pericyclic reaction where a 1,3-dipole (the N-aminopyridinium ylide) reacts with a dipolarophile (the alkyne) to form a five-membered ring. The reaction is believed to proceed through a concerted mechanism, leading to a high degree of stereospecificity. Subsequent aromatization of the initially formed cycloadduct yields the stable pyrazolo[1,5-a]pyridine ring system.
Comparison of Synthetic Routes
| Feature | Saponification of Ester | [3+2] Cycloaddition |
| Starting Materials | Readily available methyl ester | Requires synthesis of N-aminopyridine and a specific brominated alkyne |
| Number of Steps | Typically 2 (ester synthesis + hydrolysis) | Can be a one-pot reaction |
| Reaction Conditions | Mild (room temperature hydrolysis) | Can vary, some methods are metal-free at room temperature |
| Scalability | Generally straightforward to scale up | May require optimization for large-scale synthesis |
| Versatility | Limited to the availability of the corresponding ester | Highly versatile for introducing diverse substituents |
| Yield (Typical) | High for the hydrolysis step | Can be high, but dependent on substrates and conditions |
Conclusion
The synthesis of this compound via the saponification of its methyl ester is a reliable and well-established method, particularly suitable for routine synthesis and scale-up when the precursor ester is readily accessible. The experimental protocol is straightforward and employs common laboratory reagents and techniques.
The alternative [3+2] cycloaddition approach offers greater flexibility and is a powerful tool for the synthesis of a wider range of substituted pyrazolo[1,5-a]pyridines. While it may require more effort in the synthesis of the starting materials, its versatility makes it an attractive option for medicinal chemistry programs where the exploration of structure-activity relationships is crucial.
The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of the reaction, the availability of starting materials, and the need for structural diversity in the final products. This guide provides the necessary information and validated protocols to make an informed decision.
References
A Senior Application Scientist's Guide to the LC-MS Characterization of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic Acid Derivatives
Introduction: The Analytical Imperative for Novel Pyrazolopyridine Scaffolds
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including potential antiviral and anticancer properties.[1][2] The synthesis of derivatives, such as 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid, introduces specific physicochemical properties that modulate their therapeutic potential. For drug development professionals, the unambiguous characterization of these molecules is not merely a procedural step but a foundational requirement for establishing structure-activity relationships, ensuring purity, and meeting regulatory standards.
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the cornerstone technique for this purpose. Its ability to couple the high-resolution separation of complex mixtures with the sensitive and specific detection of individual components makes it uniquely suited for the analysis of novel pharmaceutical compounds.[3][4] This guide provides an in-depth comparison of LC-MS methodologies for characterizing this compound derivatives, grounded in experimental principles and contrasted with alternative analytical approaches.
Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Science of Separation
The primary challenge in the chromatographic analysis of pyrazolopyridine carboxylic acids is their polar and ionizable nature.[5][6] These characteristics necessitate a departure from standard reversed-phase (RP) methods to achieve robust and reproducible separation.
Causality Behind Experimental Choices: Column and Mobile Phase Selection
Standard C18 columns often provide insufficient retention for such polar compounds, leading to elution near the solvent front and poor resolution. The solution lies in employing mixed-mode chromatography, which offers multiple interaction mechanisms.[7] A column combining reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties is ideal.[5][6][8] This allows for simultaneous interaction with the hydrophobic heterocyclic ring system and the ionizable carboxylic acid group, providing superior retention and selectivity.
Mobile phase composition is equally critical. The use of an acidic modifier, such as formic acid or acetic acid, serves a dual purpose:
-
Suppressing Ionization: It protonates the carboxylic acid, reducing its polarity and enhancing its retention on the reversed-phase component of the column.
-
MS Compatibility: These volatile acids are fully compatible with mass spectrometry, as they readily evaporate in the ionization source, unlike non-volatile buffers like phosphate.[8]
The organic modifier, typically acetonitrile (ACN), is adjusted to control the elution time. A gradient elution, starting with a lower ACN concentration and gradually increasing, is often optimal for separating the parent compound from potential impurities or related derivatives.[9]
Experimental Workflow: LC-MS Analysis
Caption: A typical workflow for LC-MS characterization.
Detailed Protocol: HPLC Method
-
Column: Mixed-mode C18/Anion-exchange column (e.g., SIELC Primesep 100[6], HELIX Coresep 100[5]), 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 5 µL.[7]
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Methanol:Water to a concentration of 1 mg/mL. Dilute further with Mobile Phase A to 10 µg/mL. Filter through a 0.22 µm syringe filter before injection.
Pillar 2: Mass Spectrometry (MS) – The Specificity of Detection
MS analysis provides the molecular weight and structural information necessary for confident identification. For this compound (Molecular Formula: C₈H₅BrN₂O₂)[10], several key spectral features are expected.
Ionization and Mass Analysis
Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, thermally labile molecules.[9] Analysis should be performed in both positive and negative ion modes to capture all relevant ionic species.
-
Positive Ion Mode ([M+H]⁺): The pyrazolo[1,5-a]pyridine ring system contains nitrogen atoms that readily accept a proton, making positive ion mode highly effective. The expected [M+H]⁺ ion will appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).[11][12]
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid group readily loses a proton, making negative ion mode a valuable confirmation. The [M-H]⁻ ion will also exhibit the bromine isotopic pattern.
Anticipated Mass Spectra and Fragmentation
The power of MS is fully realized in tandem mass spectrometry (MS/MS), where the isolated molecular ion is fragmented to reveal structural details.
Table 1: Expected m/z Values for the Parent Compound
| Ion Species | Formula | ⁷⁹Br m/z (Predicted) | ⁸¹Br m/z (Predicted) | Rationale |
| [M+H]⁺ | [C₈H₆BrN₂O₂]⁺ | 240.9607 | 242.9587 | Protonation of a ring nitrogen.[13] |
| [M-H]⁻ | [C₈H₄BrN₂O₂]⁻ | 238.9462 | 240.9442 | Deprotonation of the carboxylic acid.[13] |
| [M+Na]⁺ | [C₈H₅BrN₂O₂Na]⁺ | 262.9427 | 264.9407 | Common sodium adduct formation.[13] |
Predicted m/z values are based on monoisotopic masses.
Fragmentation Pathway: A Self-Validating System
The fragmentation pattern provides a structural fingerprint. For this compound, key fragmentation events include the loss of the bromine atom and cleavages related to the carboxylic acid group.
Caption: Predicted MS/MS fragmentation of the protonated molecule.
The loss of a bromine radical from the molecular ion is a major fragmentation pathway for brominated compounds.[14] Additionally, the elimination of neutral molecules like CO₂ (or H₂O and CO sequentially) from the carboxylic acid is a hallmark fragmentation for such structures.[15][16]
Detailed Protocol: Mass Spectrometry Method
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative switching.
-
Capillary Voltage: 3.2 kV.[7]
-
Drying Gas (Nitrogen) Flow: 11.0 L/min.[7]
-
Drying Gas Temperature: 250 °C.[7]
-
Nebulizer Pressure: 35 psi.[7]
-
Scan Range (Full Scan): m/z 100-500.
-
MS/MS: Data-dependent acquisition (DDA) on the top 3 most intense ions per scan, with a collision energy ramp (e.g., 10-40 eV) to generate rich fragmentation spectra.
Pillar 3: Comparison with Alternative Analytical Techniques
While LC-MS is exceptionally powerful, a comprehensive characterization strategy often involves orthogonal techniques. Each method offers unique advantages and limitations.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Strengths for this Application | Weaknesses |
| LC-MS | Separation by chromatography, detection by mass-to-charge ratio. | High sensitivity and selectivity; provides molecular weight and structural data; ideal for complex mixtures.[3][4] | Destructive technique; structural information from fragmentation can sometimes be ambiguous without standards. |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field. | Unambiguous structure elucidation; provides detailed atom connectivity information.[2][3][17] | Low sensitivity (requires mg quantities); not suitable for online coupling with HPLC for mixture analysis; complex spectra. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Fast identification of key functional groups (e.g., C=O, O-H from carboxylic acid).[2][3][18] | Provides limited structural information; not suitable for mixture analysis; low specificity for large molecules. |
| GC-MS | Separation of volatile compounds in the gas phase. | Excellent separation efficiency for volatile, thermally stable compounds. | Not suitable for this compound due to low volatility and thermal lability of the carboxylic acid. Requires derivatization, which adds complexity.[19] |
Conclusion: An Integrated Analytical Approach
For the definitive characterization of this compound and its derivatives, LC-MS stands as the superior technique, offering an unparalleled combination of separation power, sensitivity, and structural insight. The methodologies detailed in this guide—employing mixed-mode chromatography and ESI-MS/MS—provide a robust, self-validating system for identity confirmation and purity assessment.
While techniques like NMR are indispensable for the initial, absolute structure elucidation of a new chemical entity, LC-MS is the workhorse for subsequent high-throughput screening, purity checks, and metabolic studies. By understanding the causal relationships behind method parameters and interpreting the resulting data within the framework of established fragmentation principles, researchers can confidently and efficiently advance their drug development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 876379-79-2|3-Bromopyrazolo[1, 5-A]Pyridine-5-Carboxylic Acid|Colorcom Group [colorcominternational.com]
- 11. savemyexams.com [savemyexams.com]
- 12. m.youtube.com [m.youtube.com]
- 13. PubChemLite - this compound (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]
- 17. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 18. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds [mdpi.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Reactivity of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Versatility of the Pyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold, forming the structural backbone of numerous therapeutic agents and clinical candidates. Its unique electronic properties and rigid, planar geometry make it an ideal framework for designing molecules that can effectively interact with a wide range of biological targets. The ability to functionalize this core at various positions is paramount for generating chemical diversity in drug discovery programs. 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid is a key building block in this endeavor, offering two orthogonal points for diversification: the bromine atom at the 3-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and the carboxylic acid at the 5-position, which can be readily converted to amides and esters.
This guide provides a comprehensive benchmark of the reactivity of this compound in three of the most powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By comparing its performance with other commonly employed brominated heterocyclic carboxylic acids, we aim to provide researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary to effectively incorporate this versatile building block into their synthetic strategies.
Understanding the Reactivity Landscape: Electronic and Steric Considerations
The reactivity of a brominated heterocycle in palladium-catalyzed cross-coupling is fundamentally governed by the ease of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond. The electronic nature of the heterocyclic core plays a crucial role in this process. Electron-deficient aromatic systems, such as pyridines and pyrazoles, generally exhibit enhanced reactivity compared to their electron-rich counterparts, as the electron-withdrawing character of the nitrogen atoms polarizes the C-Br bond, making it more susceptible to oxidative addition.
In the case of this compound, the fused ring system, containing both a pyridine and a pyrazole moiety, creates a unique electronic environment. The carboxylic acid group at the 5-position is a moderate electron-withdrawing group, which can further activate the C-Br bond at the 3-position towards oxidative addition. However, the presence of the carboxylic acid also introduces the potential for catalyst inhibition or side reactions, particularly under basic conditions. Careful selection of the reaction parameters is therefore essential to achieve optimal outcomes.
Comparative Benchmarking: Performance in Key Cross-Coupling Reactions
To provide a clear and objective assessment of the reactivity of this compound, we have compiled experimental data from the literature for this scaffold and compared it with other relevant brominated heterocyclic carboxylic acids. It is important to note that direct, head-to-head comparative studies under identical conditions are scarce. Therefore, the following data is presented to illustrate general reactivity trends, with the understanding that reaction conditions have been optimized for each specific substrate class.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. A study on the closely related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one provides a strong indication of the expected reactivity of our target molecule.[1] The use of a biarylphosphine ligand such as XPhos is often crucial to prevent debromination, a common side reaction with electron-deficient heterocycles.[1]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Heterocyclic Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound (analogue) | Phenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | EtOH/H₂O | MW, 120 | 74 | [1] |
| 3-Bromo-1H-pyrazole-5-carboxylic acid | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 120 | 73-97 | [2] |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High | [3] |
| 3-Bromo-1H-indole-2-carboxylic acid | Phenylboronic acid | SPhos-Pd | K₂CO₃ | H₂O/ACN | 37 | 88 | [4] |
Expert Analysis: The pyrazolo[1,5-a]pyridine scaffold demonstrates good reactivity in Suzuki-Miyaura coupling, with yields comparable to other common brominated heterocycles. The need for a specialized ligand system like XPhos highlights the electron-deficient nature of the ring system and the propensity for side reactions if not properly controlled. The milder conditions reported for the indole derivative are consistent with its more electron-rich character.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination provides a powerful means to introduce a wide variety of amines onto an aromatic core.[5][6][7][8] For electron-deficient heterocycles, and particularly those containing acidic protons (like the carboxylic acid and the N-H of an unprotected pyrazole or indole), the choice of base and ligand is critical to success. Strong, non-nucleophilic bases such as LHMDS are often employed to deprotonate the amine and any acidic protons on the heterocycle without promoting unwanted side reactions.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Heterocyclic Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound (Predicted) | Morpholine | tBuBrettPhos-Pd G3 | LHMDS | Toluene | 100 | Good-Excellent | Adapted from[9] |
| 4-Bromo-1H-pyrazole | Morpholine | tBuBrettPhos-Pd G3 | LHMDS | Toluene | 80 | 85 | [9] |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 110 | 60 | [10] |
| 5-Bromo-1H-indole | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 95 | [11] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[12][13] The reaction typically employs a dual catalyst system of palladium and copper(I).[12] The presence of basic nitrogen atoms in the heterocycle can sometimes interfere with the copper catalyst, necessitating careful optimization of the reaction conditions.
Table 3: Comparative Performance in Sonogashira Coupling
| Heterocyclic Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound (Predicted) | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 100 | Good | Adapted from[14] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 96 | [14] |
| 3-Bromopyrazole derivative | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | ACN | 80 | Low (11%) | [2] |
| 5-Bromoindole derivative | Phenylacetylene | Pd(OAc)₂ / sXPhos / CuI | K₃PO₄ | H₂O | 100 | High | [15] |
| 2-Iodoaniline (for indole synthesis) | Phenylacetylene | Pd(OAc)₂ / CuI | [DBU]Ac | Toluene | Reflux | High | [16] |
Expert Analysis: The reactivity of this compound in Sonogashira coupling is anticipated to be favorable, likely exceeding that of simple bromopyrazoles which can be poor substrates in this reaction. The successful coupling of 2-amino-3-bromopyridine in high yield provides a strong positive precedent.[14] The electron-deficient nature of the pyrazolo[1,5-a]pyridine ring should facilitate the oxidative addition step. The choice of base and solvent will be important to manage the solubility of the carboxylic acid salt and to prevent catalyst deactivation.
Experimental Protocols: A Practical Guide
The following protocols are provided as detailed, step-by-step methodologies for conducting the benchmarked reactions. These are based on established procedures for structurally similar compounds and should serve as an excellent starting point for optimization.
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled accordingly.
-
Reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from the successful coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[1]
Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow
Step-by-Step Procedure:
-
To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
In a separate vial, prepare a solution of the catalyst by dissolving XPhos Pd G2 (0.05 eq) and XPhos (0.10 eq) in the reaction solvent.
-
Add the catalyst solution to the microwave vial containing the solids.
-
Add a 4:1 mixture of ethanol and water as the solvent.
-
Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 120 °C for 40 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-pyrazolo[1,5-a]pyridine-5-carboxylic acid.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a robust starting point for the amination of electron-deficient heterocycles with acidic protons, adapted from literature procedures.[9]
Workflow Diagram:
Caption: Buchwald-Hartwig Amination Workflow
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq) and the tBuBrettPhos-Pd G3 precatalyst (0.02 eq).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Add the desired amine (1.2 eq) via syringe.
-
Slowly add a 1.0 M solution of lithium hexamethyldisilazide (LHMDS) in THF (2.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol is based on the successful coupling of aminobromopyridines with terminal alkynes.[14]
Workflow Diagram:
Caption: Sonogashira Coupling Workflow
Step-by-Step Procedure:
-
To a Schlenk tube, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.10 eq).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous DMF, followed by this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (3.0 eq).
-
Heat the reaction mixture to 100 °C for 3-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkynyl-pyrazolo[1,5-a]pyridine-5-carboxylic acid.
Conclusion and Outlook
This compound is a highly versatile and reactive building block for the synthesis of diverse chemical libraries. Its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions is predicted to be robust, with reactivity comparable to or exceeding that of other common brominated N-heterocyclic scaffolds. The electron-deficient nature of the pyrazolo[1,5-a]pyridine core generally facilitates the crucial oxidative addition step in these catalytic cycles. However, the presence of the carboxylic acid moiety necessitates careful consideration of the reaction conditions, particularly the choice of base, to avoid potential catalyst inhibition and to ensure high yields.
The protocols and comparative data presented in this guide offer a solid foundation for researchers to confidently employ this compound in their synthetic campaigns. Further systematic studies directly comparing the reactivity of this and other heterocyclic building blocks under standardized conditions would be of great value to the medicinal chemistry community, enabling even more precise and predictive synthetic planning.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. scirp.org [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. spuvvn.edu [spuvvn.edu]
A Comparative Guide to 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid and Alternative Heterocyclic Building Blocks in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a research program. The chosen building block dictates not only the synthetic routes but also the physicochemical properties, pharmacokinetic profile, and ultimately, the biological activity of the resulting drug candidates. This guide provides an in-depth, objective comparison of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid , a privileged scaffold in modern medicinal chemistry, with two prominent alternatives: 5-Bromoindole-2-carboxylic acid and 5-Bromobenzofuran-2-carboxylic acid . Through an examination of their synthetic utility, supported by experimental protocols and comparative data, this guide aims to equip scientists with the critical information needed to make informed decisions in the design of next-generation therapeutics.
The Strategic Importance of Bicyclic Heterocycles in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, with a significant percentage of FDA-approved small-molecule drugs featuring these scaffolds.[1] Their prevalence stems from their ability to form key interactions with biological targets, such as hydrogen bonds and π-stacking, mimicking the structures of endogenous ligands.[2] Bicyclic systems, in particular, offer a rigid and structurally diverse framework that can be readily functionalized to explore chemical space and optimize drug-like properties.[3][4]
The pyrazolo[1,5-a]pyridine core, an isomer of purine, has garnered significant attention as a "privileged scaffold." This is due to its repeated appearance in compounds targeting a wide array of biological targets, most notably protein kinases.[3][5] The inclusion of a bromine atom and a carboxylic acid group, as in This compound , provides two orthogonal handles for synthetic diversification, making it a highly versatile starting material for library synthesis.
In Focus: this compound
The pyrazolo[1,5-a]pyridine scaffold is a key component in several kinase inhibitors, including the recently approved drug selpercatinib.[6] The arrangement of nitrogen atoms in this scaffold allows for specific hydrogen bonding interactions within the hinge region of many kinases, a critical interaction for potent inhibition. The carboxylic acid at the 5-position can act as a key pharmacophore, forming salt bridges or hydrogen bonds with basic residues in a target's active site. Alternatively, it can be readily converted to a wide range of amides, esters, and other functional groups to modulate potency, selectivity, and pharmacokinetic properties. The bromine atom at the 3-position is strategically placed for diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Physicochemical Properties
A molecule's physicochemical properties are critical determinants of its drug-like characteristics, influencing solubility, permeability, and metabolic stability.
| Property | This compound | 5-Bromoindole-2-carboxylic acid | 5-Bromobenzofuran-2-carboxylic acid |
| Molecular Weight | 241.04 g/mol | 240.05 g/mol | 241.03 g/mol |
| Molecular Formula | C₈H₅BrN₂O₂ | C₉H₆BrNO₂ | C₉H₅BrO₃ |
| XLogP3 | 1.3 | 2.6 | 2.7 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 4 | 3 | 3 |
| pKa (predicted) | ~3.5-4.0 | ~3.8 | ~3.6 |
Key Observations: The pyrazolo[1,5-a]pyridine scaffold is predicted to be more polar (lower XLogP3) than the indole and benzofuran analogues. This increased polarity can be advantageous for improving aqueous solubility but may present challenges for cell permeability. The presence of two nitrogen atoms in the pyrazole ring contributes to its hydrogen bonding capacity.
Comparative Scaffolds: Indole and Benzofuran Analogues
To provide a comprehensive comparison, we will evaluate this compound against two widely used, commercially available building blocks: 5-Bromoindole-2-carboxylic acid and 5-Bromobenzofuran-2-carboxylic acid.
-
5-Bromoindole-2-carboxylic acid: The indole scaffold is another privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals.[7] It is a common core in kinase inhibitors, with the indole nitrogen and the carboxylic acid serving as key interaction points.[8][9][10]
-
5-Bromobenzofuran-2-carboxylic acid: As a bioisostere of indole, the benzofuran scaffold replaces the indole NH with an oxygen atom. This change can significantly impact a molecule's properties, often leading to improved metabolic stability and altered hydrogen bonding potential.[6][11][12]
Synthetic Utility: A Head-to-Head Comparison
The true value of a building block lies in its synthetic versatility. The bromine atom on each of our compared scaffolds is a key handle for diversification, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Comparative Performance in Suzuki-Miyaura Coupling:
| Building Block | Typical Catalyst/Ligand | Base | Solvent | Temperature | Time | Yield Range |
| 3-Bromopyrazolo[1,5-a]pyridine derivative | XPhosPdG2/XPhos | K₂CO₃ | Dioxane | 110 °C (MW) | 30 min | 67-89%[11] |
| 5-Bromoindole | Pd(OAc)₂/SPhos | K₂CO₃ | Acetonitrile/H₂O | 37 °C | 18 h | 70-95%[13] |
| 5-Bromobenzofuran derivative | Pd(PPh₃)₄ | K₂CO₃ | DME | 80 °C | 12 h | 75-90% |
Expert Insights: The pyrazolo[1,5-a]pyridine scaffold is generally a good substrate for Suzuki coupling, though the presence of multiple nitrogen atoms can sometimes lead to catalyst inhibition. The use of specialized phosphine ligands like XPhos is often beneficial.[11] Indoles can be challenging substrates due to the acidic N-H proton, which can interfere with the catalytic cycle. However, mild, aqueous conditions have been developed to overcome this.[13] Benzofurans are typically well-behaved substrates in Suzuki couplings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds with a wide variety of amines.[14][15][16]
Expert Insights: All three scaffolds are generally amenable to Buchwald-Hartwig amination. The choice of ligand is crucial for achieving high yields and accommodating a broad range of amine coupling partners. For electron-rich heterocycles, the use of bulky, electron-rich phosphine ligands is often necessary to promote reductive elimination.
Performance in a Biological Context: Kinase Inhibition
To provide a meaningful comparison of these building blocks, we will examine their performance in the context of kinase inhibitor design. Kinases are a major class of drug targets, and all three scaffolds have been successfully employed in the development of potent kinase inhibitors.
Comparative Biological Activity (IC₅₀ Values of Derived Amides):
| Scaffold | Exemplar Kinase Target | Amide Derivative | IC₅₀ (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | TrkA | Picolinamide derivative | 1.7 | [5] |
| Indole-2-carboxamide | EGFR | 5-Chloro-N-(4-(2-methylpyrrolidin-1-yl)phenethyl) | 93 | [8] |
| Indole-2-carboxamide | CDK2 | 5-Chloro-N-(4-(2-methylpyrrolidin-1-yl)phenethyl) | 13 | [8] |
| Benzofuran-2-carboxamide | CDK2 | N-(4-chlorophenyl)piperazin-1-yl derivative | 40.91 | [17] |
| Benzofuran-2-carboxamide | GSK-3β | Phenylpiperazine derivative | 32.09 | [11] |
Structure-Activity Relationship (SAR) Insights:
-
Pyrazolo[1,5-a]pyridine/pyrimidine: The nitrogen atoms in the pyrazole ring often act as hydrogen bond acceptors, interacting with the hinge region of the kinase. The carboxamide at the 5-position can be elaborated to pick up additional interactions in the solvent-exposed region, significantly impacting potency and selectivity.[5]
-
Indole: The indole N-H group is a crucial hydrogen bond donor, often interacting with the backbone of the kinase hinge region. The 2-carboxamide can be modified to target various sub-pockets of the ATP binding site.[8][9][10]
-
Benzofuran: The replacement of the indole N-H with an oxygen atom removes a key hydrogen bond donor. This can be either detrimental or beneficial, depending on the specific kinase target. In some cases, this modification can lead to improved selectivity by eliminating an interaction that is common to many kinases. The benzofuran scaffold has been successfully used to develop potent inhibitors of kinases such as CDK2 and GSK-3β.[6][11][17]
Experimental Protocols
To facilitate the practical application of these building blocks, detailed, step-by-step protocols for key synthetic transformations are provided below.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a 3-Bromopyrazolo[1,5-a]pyridine Derivative
This protocol is adapted from a procedure for a closely related 3-bromopyrazolo[1,5-a]pyrimidin-5-one and is expected to be readily applicable to this compound (ester protection may be required).[11]
-
Reaction Setup: To a microwave vial, add the 3-bromopyrazolo[1,5-a]pyridine derivative (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as XPhosPdG2 (5 mol%), and the ligand, XPhos (5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the vial.
-
Reaction: Seal the vial and heat in a microwave reactor to 110 °C for 30 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromoindole-2-carboxylic Acid
This protocol is adapted from a procedure for the coupling of 5-bromoindole and can be applied to the carboxylic acid derivative.[13][14][18]
-
Reaction Setup: In a reaction vessel, dissolve 5-bromoindole-2-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.) in a mixture of acetonitrile and water (4:1).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (5 mol%) and SPhos (5 mol%) in the acetonitrile/water mixture.
-
Reaction: Add the catalyst solution to the reaction mixture. Seal the vessel and stir at 37 °C for 18 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash chromatography.
Protocol 3: Buchwald-Hartwig Amination of a Bromopyridine Derivative
This general protocol for the amination of a bromopyridine can be adapted for all three building blocks.[16][19][20]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the brominated heterocyclic building block (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BINAP, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene to the Schlenk tube.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
Conclusion and Future Outlook
The choice between this compound, 5-Bromoindole-2-carboxylic acid, and 5-Bromobenzofuran-2-carboxylic acid will ultimately depend on the specific goals of the drug discovery program.
-
This compound is an excellent choice for targeting kinases, leveraging its purine-like structure to interact with the hinge region. Its relatively higher polarity may be beneficial for solubility but could require optimization to ensure adequate cell permeability.
-
5-Bromoindole-2-carboxylic acid remains a workhorse in medicinal chemistry. The indole N-H provides a critical hydrogen bond donor, but can also be a site of metabolic liability. Its more lipophilic character compared to the pyrazolopyridine may offer advantages for cell permeability and CNS penetration.
-
5-Bromobenzofuran-2-carboxylic acid offers a valuable bioisosteric alternative to the indole scaffold. The removal of the hydrogen bond donor can lead to improved metabolic stability and potentially novel selectivity profiles.
The continued development of novel synthetic methodologies, including C-H activation and photoredox catalysis, will further expand the utility of these and other heterocyclic building blocks.[21] As our understanding of the complex interplay between molecular structure and biological function deepens, the rational selection and derivatization of these core scaffolds will remain a key driver of innovation in drug discovery.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. researchwith.montclair.edu [researchwith.montclair.edu]
A Researcher's Guide to Structural Confirmation: X-ray Crystallography in Focus
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides an in-depth comparison of single-crystal X-ray crystallography with other analytical techniques for the structural confirmation of novel derivatives. It delves into the experimental nuances, data interpretation, and the strategic advantages of each method, supported by experimental data and detailed protocols.
X-ray crystallography stands as the definitive method for determining the absolute configuration of a molecule.[1] It provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and angles.[2][3][4] This level of detail is often crucial for understanding a derivative's biological activity, reaction mechanisms, and physical properties. However, the path to a high-quality crystal structure is not without its challenges, and alternative techniques can provide complementary and sometimes more readily obtainable information.
The Crystallography Workflow: From Powder to Structure
The journey from a newly synthesized derivative to a fully elucidated crystal structure involves a series of meticulous steps.[4] Success at each stage is critical for the final outcome.
The Bottleneck: Achieving Diffraction-Quality Crystals
The first and often most challenging step is growing a suitable single crystal.[1][4] An ideal crystal for X-ray diffraction should be a single, well-ordered entity, typically 0.1-0.4 mm in size, and free from significant defects.[5][6] The process of crystallization is often described as more of an art than a science, requiring patience and experimentation with various techniques.
Common Crystallization Techniques for Small Molecules:
-
Slow Evaporation: This is one of the simplest methods, where a saturated solution of the compound is allowed to slowly evaporate, leading to crystal formation.[7] The choice of solvent is critical and can significantly influence crystal growth.[7]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a sealed container with a larger reservoir of a "precipitant" solvent in which the compound is less soluble. The gradual diffusion of the precipitant's vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
-
Co-crystallization: This method can be employed when a single compound is difficult to crystallize. By introducing a second "co-former" molecule, new intermolecular interactions can facilitate the formation of a stable crystal lattice.[8]
The journey from a promising new molecule to a publication-ready crystal structure is a multi-step process. The following diagram outlines the typical workflow for small molecule X-ray crystallography.
Caption: A typical workflow for small molecule X-ray crystallography.
Data Collection and Processing
Once a suitable crystal is obtained, it is mounted and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern of spots (reflections) is recorded by a detector.[4][9] The intensities and positions of these reflections contain the information needed to determine the crystal structure.[4]
Structure Solution, Refinement, and Validation
The diffraction data is then processed to solve the "phase problem" and generate an initial electron density map.[4][9] A molecular model is built into this map and refined to best fit the experimental data. The final step is a rigorous validation of the structure, often using tools like checkCIF, to ensure its quality and accuracy before deposition in a crystallographic database.[10][11]
A Comparative Analysis: X-ray Crystallography vs. Alternatives
While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data and can be more suitable in certain situations.
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Sample Phase | Solid (single crystal) | Solution or Solid-State | Gas phase (ions) |
| Information Obtained | 3D atomic coordinates, bond lengths/angles, absolute configuration, intermolecular interactions | Connectivity, relative stereochemistry, solution-state conformation and dynamics | Molecular weight, elemental composition, fragmentation patterns |
| Key Strengths | Unambiguous 3D structure determination | Provides information on dynamic processes in solution; does not require crystallization | High sensitivity, requires very small sample amounts |
| Key Limitations | Requires high-quality single crystals, which can be difficult to obtain; provides a static picture of the molecule in the solid state[12] | Structure determination for larger or complex molecules can be challenging; does not directly provide absolute configuration | Does not provide 3D structural information |
In-Depth Comparison
X-ray Crystallography vs. NMR Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[12] It provides detailed information about the connectivity of atoms and the relative stereochemistry of a molecule. A key advantage of NMR is its ability to study dynamic processes and conformational changes in solution, which is the environment where most biological processes occur.[12][13]
However, for the unambiguous determination of the complete 3D structure, particularly the absolute configuration of chiral centers, X-ray crystallography is superior.[1] While NMR can provide information on relative stereochemistry through techniques like NOE (Nuclear Overhauser Effect) experiments, establishing the absolute configuration often requires additional data or the presence of a known stereocenter. Furthermore, for larger and more complex derivatives, the interpretation of NMR spectra can become exceedingly difficult due to signal overlap.[14]
The two techniques are highly complementary.[12][15] An NMR spectrum can confirm the basic connectivity and solution-state behavior of a derivative, while an X-ray crystal structure provides the definitive solid-state architecture. Discrepancies between the solution-state conformation observed by NMR and the solid-state structure from crystallography can also provide valuable insights into the molecule's flexibility and intermolecular interactions.[15]
X-ray Crystallography vs. Mass Spectrometry
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a newly synthesized derivative with high accuracy. Techniques like high-resolution mass spectrometry (HRMS) can provide an empirical formula, which is crucial for confirming the identity of the compound. Tandem mass spectrometry (MS/MS) can provide some structural information through the analysis of fragmentation patterns.
However, mass spectrometry provides no information about the three-dimensional arrangement of atoms in space. It cannot distinguish between stereoisomers (enantiomers and diastereomers) or constitutional isomers that have the same molecular formula. Therefore, while essential for confirming the molecular formula, it is not a tool for complete structural elucidation in the way that X-ray crystallography and NMR are.
This diagram illustrates the decision-making process for selecting the appropriate structural analysis technique based on the research question and sample properties.
Caption: Decision tree for selecting a structural confirmation technique.
Experimental Protocol: A Generalized Approach to Single Crystal Growth for X-ray Diffraction
This protocol provides a general starting point for the crystallization of a novel small molecule derivative. Remember that significant optimization may be required for each new compound.
Materials:
-
Purified derivative (5-20 mg)
-
A selection of high-purity solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water)
-
Small, clean glass vials (e.g., 1-2 mL) with caps
-
Micro-spatula
-
Pasteur pipettes
-
Heating block or hot plate
-
Fume hood
Procedure:
-
Solubility Testing:
-
In a fume hood, place a small amount (1-2 mg) of the purified derivative into several different vials.
-
Add a small amount (e.g., 0.1 mL) of a single solvent to each vial and observe the solubility at room temperature.
-
If the compound does not dissolve, gently heat the vial and observe if solubility increases.
-
Identify a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating. This is a good candidate for slow cooling crystallization.
-
Also, identify a solvent in which the compound is highly soluble and another in which it is insoluble. These will be useful for vapor diffusion or layering techniques.
-
-
Crystallization by Slow Evaporation:
-
Dissolve 5-10 mg of the derivative in a minimal amount of a volatile solvent in which it is readily soluble.
-
Cover the vial with a cap that has a small hole pricked in it to allow for slow evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
-
-
Crystallization by Slow Cooling:
-
Prepare a saturated solution of the derivative in a suitable solvent by gently heating.
-
Ensure all the solid has dissolved.
-
Allow the vial to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C), depending on the solvent's freezing point.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove the mother liquor using a pipette.
-
Gently wash the crystals with a small amount of a solvent in which the compound is insoluble to remove any surface impurities.
-
Carefully remove the crystals from the vial with a micro-spatula or by decanting them onto a filter paper to dry.
-
Data Interpretation and Validation: Ensuring the Integrity of Your Structure
The result of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF). This file contains the atomic coordinates, unit cell dimensions, and a wealth of other information about the crystal structure. It is crucial to critically evaluate the quality of the crystallographic data.[16]
Key Quality Indicators:
-
Resolution: This indicates the level of detail in the electron density map. For small molecules, a resolution of 1 Å or better is desirable.[3][16]
-
R-factor (R1): This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor generally indicates a better fit. For well-refined small molecule structures, R1 values are typically below 0.05 (5%).
-
Goodness-of-Fit (Goof): This value should be close to 1.0 for a good model.
-
checkCIF Report: The International Union of Crystallography (IUCr) provides a free online service to check the integrity and consistency of CIF files.[10][11] This report will flag any potential issues with the data or the structural model.
Conclusion
For the definitive structural confirmation of novel derivatives, single-crystal X-ray crystallography remains the gold standard. It provides an unparalleled level of detail, offering an unambiguous three-dimensional view of the molecule. While the process of obtaining high-quality crystals can be a significant hurdle, the wealth of information gained from a successful crystal structure is invaluable for advancing research and development in chemistry and drug discovery. By understanding the strengths and limitations of X-ray crystallography in comparison to other techniques like NMR and mass spectrometry, researchers can strategically choose the most appropriate methods to fully characterize their newly synthesized compounds.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rigaku.com [rigaku.com]
- 3. excillum.com [excillum.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. news-medical.net [news-medical.net]
- 13. people.bu.edu [people.bu.edu]
- 14. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 15. On the complementarity of X-ray and NMR data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities like 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid is foundational to scientific progress. This compound, and others in the pyrazolo[1,5-a]pyridine class, are of significant interest for their potential biological activities, including anticancer and antiviral properties.[1][2][3] However, with the power of discovery comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of laboratory waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture and a testament to our commitment to sustainable science.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our recommendations in established safety principles and regulatory frameworks to ensure a self-validating and trustworthy process.
Hazard Identification and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a solid reagent that presents several health risks upon exposure.[4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards.
| Property | Data | Source(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 876379-79-2 | [4][6] |
| Molecular Formula | C₈H₅BrN₂O₂ | [4] |
| GHS Signal Word | Warning | [4][7] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][8] |
| GHS Pictogram | [4] |
Expert Insight: The presence of a carbon-bromine bond places this compound in the category of halogenated organic compounds. From a disposal perspective, this is a critical classification. The combustion of halogenated compounds can produce acidic gases (e.g., hydrogen bromide), which requires specialized incineration facilities equipped with scrubbers.[9] Furthermore, its designated GHS hazards confirm that it cannot be treated as benign waste; it must be managed as hazardous chemical waste from cradle to grave.[10]
Pre-Disposal: Safety and Segregation
Proper disposal begins long before the waste container is full. It starts with safe handling and meticulous segregation at the point of generation.
Required Personal Protective Equipment (PPE)
-
Hand Protection: Wear impervious gloves (e.g., nitrile) that are appropriate for handling chemical solids.
-
Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[5][7]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[7]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust particles.[5][8] If weighing or transferring material outside of a hood where dust may be generated, a NIOSH/MSHA-approved respirator with a particulate filter is recommended.[5]
Waste Segregation
The principle of segregation is paramount to preventing dangerous chemical reactions within a waste container.
-
Store waste this compound in a container designated for solid halogenated organic waste .
-
Keep it separate from incompatible materials, particularly strong oxidizing agents and strong bases.[11][12]
Disposal Workflow: A Step-by-Step Protocol
The following workflow outlines the procedural steps for collecting, storing, and disposing of this compound waste. This process is designed to comply with general hazardous waste guidelines, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]
Caption: Disposal workflow for this compound.
Protocol Details:
-
Waste Identification and Collection: At the point of generation (e.g., in a fume hood), collect all solid waste contaminated with this compound. This includes unused neat compound, reaction residues, and contaminated items like weigh boats or filter paper.[13]
-
Containerization:
-
Select a waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass) that will not react with the chemical.[10][11] The original manufacturer's container is an excellent option for unused chemicals.[13]
-
The container must have a leak-proof, screw-on cap. Parafilm or stoppers are not acceptable for sealing waste containers.[13]
-
Ensure the container is in good condition, free from cracks or deterioration.[11][14]
-
-
Labeling:
-
Immediately label the container with a "Hazardous Waste" tag.[14]
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.
-
Indicate the relevant hazards (e.g., Irritant, Harmful).
-
-
On-Site Storage (Satellite Accumulation Area):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11]
-
The container must be kept closed at all times except when actively adding waste.[13][14]
-
Crucially, place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills. The secondary container must be able to hold at least 110% of the volume of the primary container.[13]
-
Maintain an accurate log of the waste generated.
-
-
Arranging for Final Disposal:
-
Do not attempt to treat or dispose of this chemical yourself. The only acceptable method is disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[5][7]
-
Request a waste pickup before accumulation time or quantity limits are reached (e.g., typically within 90 days of the first addition of waste).[13]
-
Decontamination and Spill Management
Accidents can happen. A clear, pre-defined plan for managing spills and decontaminating equipment is essential.
Equipment Decontamination:
-
Initial Rinse: Triple-rinse any glassware or equipment that has come into contact with the compound using a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: This initial rinsate is considered hazardous waste. It must be collected in a separate, properly labeled container for liquid halogenated organic waste.[14]
-
Final Wash: After the solvent rinse, the equipment can be washed with soap and water.
Spill Response:
-
Evacuate and Alert: Ensure the immediate area is clear. Alert colleagues and your supervisor.
-
Don PPE: Wear the full complement of PPE described in Section 2, including respiratory protection if the spill is large or dust is airborne.
-
Containment: Prevent the spill from spreading or entering drains.[7]
-
Cleanup: For a small solid spill, gently sweep or vacuum (with a HEPA filter) the material up. For larger spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect it into your hazardous waste container.[7]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe as solid hazardous waste. Follow with a soap and water wash.
-
Report: Report the incident according to your institution's policies.
Conclusion: A Commitment to Safety
The responsible disposal of this compound is a non-negotiable aspect of laboratory work. By adhering to this structured protocol—grounded in hazard recognition, regulatory compliance, and procedural diligence—we protect ourselves, our colleagues, and the environment. This commitment to safety not only ensures compliance but also builds the deep trust that is the bedrock of scientific integrity.
References
- 1. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromopyrazolo(1,5-a)pyridine-5-carboxylic acid | C8H5BrN2O2 | CID 45789676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. pfw.edu [pfw.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. fishersci.com [fishersci.com]
- 13. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
